3,3'-Azodibenzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-[(3-carboxyphenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13(18)9-3-1-5-11(7-9)15-16-12-6-2-4-10(8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVIXYABUQQSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342041 | |
| Record name | 3,3'-Azodibenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-18-1 | |
| Record name | 3,3'-Azodibenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azobenzene-3,3'-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,3'-Azodibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,3'-Azodibenzoic Acid, tailored for professionals in research and drug development. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, and explores its potential applications, particularly in the realm of drug delivery.
Core Chemical and Physical Properties
This compound is an organic compound featuring two benzoic acid moieties linked by an azo group (-N=N-). This structure imparts photoresponsive properties, making it a molecule of interest for various applications.
| Property | Value | Source(s) |
| Molecular Formula | C14H10N2O4 | |
| Molecular Weight | 270.24 g/mol | |
| CAS Number | 621-18-1 | |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 170-171 °C | |
| Boiling Point (Predicted) | 561.4 ± 35.0 °C | |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | |
| pKa (Predicted) | 3.54 ± 0.10 | |
| LogP (Predicted) | 3.49840 | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, and glacial acetic acid. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (7-9 ppm) corresponding to the protons on the two benzene rings. The acidic protons of the carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange. The photoisomerization between the E and Z forms can be monitored by NMR, as the different spatial arrangements of the rings will result in distinct chemical shifts for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbons (~165-175 ppm) and the aromatic carbons (120-150 ppm). The carbon atoms directly attached to the azo group will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid dimer (2500-3300 cm⁻¹). A sharp C=O stretching vibration will be present around 1700 cm⁻¹. The N=N stretching of the azo group is typically weak and appears in the 1400-1450 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observed.
-
UV-Vis Spectroscopy: Azobenzene and its derivatives exhibit characteristic absorption bands. The high-intensity π-π* transition of the trans isomer is typically observed in the UV region (around 320 nm), while the lower intensity n-π* transition occurs in the visible region (around 440 nm). Upon irradiation with UV light, the molecule can isomerize to the cis form, leading to changes in the UV-Vis spectrum.
Experimental Protocols
The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common laboratory-scale preparations.
Synthesis of this compound via Reduction of 3-Nitrobenzoic Acid
This method involves the reduction of the nitro groups of 3-nitrobenzoic acid to form the azo linkage.
Materials:
-
3-Nitrobenzoic acid
-
Sodium hydroxide (NaOH)
-
Zinc dust
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 3-nitrobenzoic acid in an aqueous solution of sodium hydroxide.
-
Slowly add zinc dust to the solution while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.
-
Continue stirring until the reaction mixture changes color, indicating the reduction of the nitro groups.
-
Filter the reaction mixture to remove excess zinc dust and other solid byproducts.
-
Acidify the filtrate with hydrochloric acid until a precipitate forms. This protonates the carboxylate groups and causes the this compound to precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain purified this compound.
-
Dry the purified product under vacuum.
Synthesis of this compound via Diazotization of 3-Aminobenzoic Acid
This classic method involves the formation of a diazonium salt from 3-aminobenzoic acid, followed by a coupling reaction.
Materials:
-
3-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve 3-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the 3-aminobenzoic acid solution. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt. Stir for 20-30 minutes.
-
Coupling: In a separate beaker, prepare a solution of 3-aminobenzoic acid in aqueous sodium hydroxide and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of 3-aminobenzoic acid with constant stirring. A colored precipitate of this compound will form.
-
Allow the reaction to proceed for some time in the ice bath to ensure complete coupling.
-
Acidify the mixture with hydrochloric acid to precipitate the product fully.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent.
-
Dry the purified this compound.
Mandatory Visualizations
Experimental Workflow: Synthesis via Diazotization
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: Azobenzene-Based Prodrug Activation
A significant application of azobenzene derivatives in drug development is their use as prodrugs for colon-specific drug delivery. The azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic microflora. This targeted activation is a key signaling event for drug release.
Caption: Activation pathway for an azobenzene-based prodrug.
Applications in Drug Development
The unique properties of this compound and related azobenzene compounds make them attractive for several applications in drug development:
-
Prodrugs for Colon-Specific Delivery: As illustrated in the diagram above, the azo bond can be used to link an active drug to a carrier molecule, creating a prodrug that remains intact until it reaches the colon. This is particularly useful for treating localized diseases of the colon, such as inflammatory bowel disease or colorectal cancer, as it minimizes systemic side effects.
-
Photo-controlled Drug Release: The ability of the azobenzene moiety to undergo reversible trans-cis isomerization upon light irradiation can be harnessed for spatiotemporal control of drug activity. A drug molecule can be attached to an azobenzene-containing carrier in a way that its activity is sterically hindered in one isomeric state and released in the other. This allows for "on-demand" drug activation at a specific site by applying light of the appropriate wavelength.
-
Biologically Active Scaffolds: The azobenzene scaffold itself has been shown to be a component of molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Further derivatization of the carboxylic acid groups of this compound could lead to the development of novel therapeutic agents.
-
Linkers in Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes this compound a suitable linker for the construction of MOFs. These porous materials can be used as nanocarriers for drug delivery, with the potential for controlled release of the encapsulated therapeutic agent.
Safety and Handling
This compound is classified as a skin and eye irritant. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored at room temperature in a well-ventilated area. The product is chemically stable under standard ambient conditions.
This guide provides a foundational understanding of the chemical properties and potential applications of this compound. Further research into its specific biological interactions and the development of detailed analytical data will undoubtedly expand its utility in the fields of chemical research and drug development.
3,3'-Azodibenzoic Acid: A Technical Whitepaper
CAS Number: 621-18-1
Abstract: This document provides a comprehensive technical overview of 3,3'-Azodibenzoic Acid, a dicarboxylic acid derivative of azobenzene. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide covers the physicochemical properties, synthesis methodologies, known biological activities, analytical techniques, and safety protocols associated with this compound. All quantitative data is presented in tabular format for clarity, and key processes are illustrated with diagrams generated using the DOT language.
Physicochemical Properties
This compound, also known as Azobenzene-3,3'-dicarboxylic Acid, is a solid organic compound characterized by the presence of an azo group (-N=N-) linking two benzoic acid moieties. Its structure imparts specific chemical and physical properties relevant to its application in chemical synthesis and materials science. The compound typically appears as a light yellow to brown powder or crystal.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 621-18-1 | |
| Molecular Formula | C₁₄H₁₀N₂O₄ | |
| Molecular Weight | 270.24 g/mol | |
| Melting Point | 170-171 °C | |
| Boiling Point (Predicted) | 561.4 ± 35.0 °C at 760 mmHg | |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | |
| pKa (Predicted) | 3.54 ± 0.10 | |
| Appearance | Light yellow to Brown powder/crystal | |
| Storage Temperature | Room Temperature |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various chemical routes, typically involving the oxidation or coupling of aniline derivatives. The selection of a specific pathway often depends on the desired yield, purity, and available starting materials.
Experimental Protocols
Method 1: Oxidation of meta-Aminobenzoic Acid
This method involves the oxidation of 3-aminobenzoic acid to form the azo linkage.
-
Reactants : meta-aminobenzoic acid, sodium perborate, sodium molybdate tetrahydrate.
-
Solvent : Acetic acid.
-
Procedure :
-
Dissolve meta-aminobenzoic acid in acetic acid.
-
Add sodium molybdate tetrahydrate as a catalyst.
-
Introduce sodium perborate to the mixture.
-
Maintain the reaction temperature at 50 °C for 1 hour.
-
The product, this compound, precipitates from the solution and can be collected via filtration.
-
-
Yield : This catalytic method has a reported yield of 84.0%.
Method 2: Reductive Coupling of 3-Nitrobenzoic Acid
This electrochemical approach involves the reduction of the nitro groups of 3-nitrobenzoic acid, which then couple to form the azo bond.
-
Reactants : 3-nitrobenzoic acid, sodium hydroxide.
-
Procedure :
-
Prepare a solution of 3-nitrobenzoic acid with sodium hydroxide.
-
Perform an electrolytic reduction at a platinum cathode.
-
The controlled reduction facilitates the formation of the azo compound.
-
Method 3: Photolysis of 3-Azidobenzoic Acid
This photochemical method utilizes light to induce the formation of the azo linkage from an azide precursor.
-
Reactant : 3-azidobenzoic acid.
-
Procedure :
-
The reaction is carried out under photolysis conditions.
-
The temperature is maintained between -196.15 °C and 19.85 °C for 48 hours.
-
-
Yield : This route has a high reported yield of 98.0%.
Synthesis Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for synthesis and quality control.
Biological Activity and Mechanism of Action
Azo compounds as a class are known for a range of biological activities, which are primarily linked to the reductive cleavage of the azo bond by enzymes. This metabolic process, carried out by azoreductases found in liver and gut microflora, breaks the molecule into its constituent aromatic amines. These resulting amines can be more or less toxic than the parent azo compound.
While specific studies on the biological effects of this compound are not extensively detailed in the reviewed literature, the general activities attributed to azo dyes include:
-
Antimicrobial Activity : Some azo compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans.
-
Anti-HIV Potential : Certain bisazo compounds have been reported to inhibit the membrane fusion mediated by the HIV envelope glycoprotein, preventing viral entry into cells.
-
Prodrug Applications : The specific cleavage of the azo bond in the colon makes azo compounds suitable candidates for colon-targeted drug delivery systems for conditions like colitis.
The biological activity of azo compounds is often attributed to their ability to interact with DNA and enzymes. However, the potential for reductive cleavage into potentially mutagenic or carcinogenic aromatic amines is a significant toxicological concern.
Visualizing the Metabolic Pathway
The following diagram illustrates the general metabolic pathway for azo compounds.
Caption: General metabolic activation of azo compounds.
Analytical and Quality Control
The identity, purity, and quality of this compound are typically assessed using standard analytical techniques in organic chemistry.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of the compound. Suppliers often specify a purity of >95.0% as determined by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the chemical structure of the molecule, ensuring it conforms to the expected arrangement of atoms and functional groups.
-
Neutralization Titration : This titration method can also be employed to assess the purity of the dicarboxylic acid by quantifying the acidic functional groups.
Analytical Workflow Visualization
This diagram outlines a typical analytical workflow for quality assurance.
Caption: Quality control workflow for this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.
-
Hazard Statements :
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements :
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P317: If skin irritation occurs, get medical help.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
It is recommended to handle this chemical in a well-ventilated area or under a chemical fume hood, avoiding dust formation. Standard personal protective equipment, including safety glasses and gloves, should be worn.
A Technical Overview of 3,3'-Azodibenzoic Acid: Physicochemical Properties
This document provides core physicochemical data for 3,3'-Azodibenzoic Acid, a chemical compound often utilized in research and development. The information is tailored for researchers, scientists, and professionals in drug development, focusing on fundamental molecular characteristics.
Core Molecular Data
The essential molecular identifiers for this compound are its chemical formula and molecular weight. These properties are fundamental for all stoichiometric calculations, formulation development, and analytical procedures. The compound is also known by its synonym, Azobenzene-3,3'-dicarboxylic acid.[1][2]
A summary of these key quantitative data points is presented below.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀N₂O₄[1][3] |
| Molecular Weight | 270.24 g/mol [1][2][3][4] |
| CAS Number | 621-18-1[1][4] |
Methodology for Property Determination
While this document does not detail a specific experimental synthesis of this compound, the determination of its molecular weight and formula relies on standard, universally accepted analytical techniques.
-
Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which also helps in confirming the elemental composition and thus the molecular formula.
-
Elemental Analysis: This method determines the percentage composition of individual elements (carbon, hydrogen, nitrogen, etc.) within the molecule. The resulting ratios are used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the connectivity of atoms and the overall chemical structure, thereby verifying the molecular formula.
The logical workflow for identifying these core properties is illustrated in the diagram below.
References
A Technical Guide to the Purity Analysis of 3,3'-Azodibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for assessing the purity of 3,3'-Azodibenzoic Acid, a key organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and other advanced materials. Accurate determination of its purity is critical for ensuring the reproducibility of synthetic processes and the final properties of the resulting materials. This document details experimental protocols for the principal analytical techniques, presents quantitative data in a structured format, and illustrates the analytical workflow.
Introduction to Purity Analysis
The purity of this compound (C₁₄H₁₀N₂O₄, MW: 270.24 g/mol [1]) is typically stated by commercial suppliers as greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC).[2][3] However, a comprehensive purity assessment requires a multi-faceted approach to identify and quantify potential impurities, including residual starting materials, synthesis by-products, and degradation products. This guide covers chromatographic, spectroscopic, and titrimetric methods to provide a robust framework for quality control.
Analytical Methodologies & Data Presentation
A comparative summary of the primary analytical techniques for the purity analysis of this compound is presented below.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Percentage purity, impurity profile, quantification of individual impurities. | High resolution, high sensitivity, quantitative accuracy, widely available.[4] | Requires a reference standard for absolute quantification of impurities, method development can be time-consuming. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination without a specific reference standard of the analyte.[5][6] | Primary analytical method, high precision, non-destructive, provides structural information.[7][8] | Lower sensitivity than HPLC, requires a high-field NMR spectrometer, potential for signal overlap. |
| Acid-Base Titration | Neutralization of the acidic carboxylic groups with a standardized basic solution. | Assay (total acid content), calculation of equivalent weight. | Simple, inexpensive, high precision for assay determination. | Non-specific; does not detect non-acidic impurities, provides limited information on the impurity profile.[9][10] |
| Thermal Analysis (TGA/DSC) | Measurement of changes in physical and chemical properties as a function of temperature. | Thermal stability, decomposition profile, presence of residual solvents or water.[11][12][13] | Provides information on thermal hazards and material stability. | Not a primary method for purity quantification, indirect assessment of certain impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized reverse-phase HPLC method suitable for aromatic carboxylic acids.[4][14]
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to prepare a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (or optimized based on the UV spectrum).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
Data Analysis: Calculate the percentage purity by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Quantitative NMR (qNMR)
This protocol provides general guidelines for determining absolute purity using ¹H qNMR.[15]
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
Reagents and Solutions:
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (IS): Maleic acid or another suitable standard with high purity and non-overlapping signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.7 mL) of DMSO-d₆ to dissolve the sample and internal standard completely.
-
NMR Parameters (¹H Experiment):
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (NS): 8 to 16 (or more to improve signal-to-noise).
-
Data Points: 64K.
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of the analyte (I_analyte) and a signal of the internal standard (I_IS).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS
Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
Acid-Base Titration
This protocol outlines the determination of the total acid content.[16]
Objective: To determine the assay of this compound by titration.
Instrumentation:
-
Analytical balance.
-
Burette (50 mL).
-
pH meter or colorimetric indicator.
Reagents and Solutions:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Solvent: A mixture of ethanol and water (e.g., 50:50 v/v) to aid solubility.
-
Indicator: Phenolphthalein solution.
-
Sample: Accurately weigh ~250 mg of this compound and dissolve in 100 mL of the solvent mixture. Gentle heating may be required.
Procedure:
-
Add 2-3 drops of phenolphthalein indicator to the dissolved sample solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed (the endpoint).
-
Record the volume of NaOH used.
-
Perform a blank titration with the solvent mixture and subtract this volume from the sample titration volume.
Data Analysis: Calculate the percentage assay using the following formula:
Assay (%) = (V_NaOH x M_NaOH x MW_analyte x 100) / (2 x m_sample)
Where:
-
V_NaOH = Volume of NaOH used (L)
-
M_NaOH = Molarity of NaOH (mol/L)
-
MW_analyte = Molecular weight of this compound (270.24 g/mol )
-
m_sample = mass of the sample (g)
-
The factor of 2 accounts for the dicarboxylic nature of the acid.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of this compound.
Caption: Workflow for the comprehensive purity analysis of this compound.
Potential Impurities
Knowledge of the synthetic route is crucial for identifying potential impurities. Common synthetic pathways for this compound may involve the oxidation of 3-aminobenzoic acid or the reduction of 3-nitrobenzoic acid.[17]
| Impurity Type | Potential Compounds | Origin |
| Starting Materials | 3-Nitrobenzoic acid, 3-Aminobenzoic acid | Incomplete reaction |
| Intermediates | 3,3'-Azoxybis(benzoic acid) | Incomplete reduction of the nitro group |
| Isomers | 2,3'- or 4,3'-Azodibenzoic Acid | Impurities in starting materials or side reactions |
| Degradation Products | Cleavage products (e.g., benzoic acid derivatives) | Thermal or photo-degradation[12][18] |
This guide provides a foundational framework for the purity analysis of this compound. For GMP or regulatory filings, all analytical methods must be fully validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose.
References
- 1. Azobenzene-3,3'-dicarboxylic Acid | C14H10N2O4 | CID 578067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azobenzene-3,3'-dicarboxylic Acid | 621-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. rssl.com [rssl.com]
- 9. Acids and bases: Titration of acids and bases | Michael Pilgaard's Web Chemistry [pilgaard.info]
- 10. resources.saylor.org [resources.saylor.org]
- 11. scielo.br [scielo.br]
- 12. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. lookchem.com [lookchem.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Azodibenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azodibenzoic acids, a class of aromatic compounds characterized by two benzoic acid moieties linked by an azo bridge (-N=N-), represent a fascinating chapter in the history of organic chemistry. Their discovery is intrinsically linked to the pioneering work on diazo compounds by Peter Griess in the mid-19th century, a breakthrough that laid the foundation for the synthetic dye industry and continues to influence modern chemical synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key properties of the three primary isomers of azodibenzoic acid: 2,2'-, 3,3'-, and 4,4'-azodibenzoic acid. Detailed experimental protocols from historical literature are presented, alongside a summary of their physicochemical properties and visualizations of key synthetic pathways.
The Dawn of Azo Chemistry: The Griess Diazotization Reaction
The story of azodibenzoic acids begins with the seminal discovery of the diazotization reaction by the German chemist Johann Peter Griess in 1858. While working at the University of Marburg, Griess found that treating an aromatic amine with nitrous acid at low temperatures resulted in the formation of a highly reactive diazonium salt. This discovery was monumental, as it provided a versatile intermediate for the synthesis of a vast array of new organic compounds, most notably the azo dyes.
The fundamental transformation of the Griess diazotization reaction can be represented as follows:
Caption: The Griess diazotization reaction.
This pivotal reaction paved the way for the synthesis of countless azo compounds, including the azodibenzoic acids, by coupling the newly formed diazonium salts with various aromatic compounds.
The Discovery and Synthesis of Azodibenzoic Acid Isomers
While Peter Griess laid the theoretical groundwork, the actual synthesis of the specific isomers of azodibenzoic acid was accomplished by subsequent generations of chemists. Early methods for their preparation primarily relied on two key strategies: the reduction of the corresponding nitrobenzoic acids and the diazotization of aminobenzoic acids followed by coupling reactions.
4,4'-Azodibenzoic Acid
The para-isomer, 4,4'-azodibenzoic acid, is arguably the most studied of the three. Its synthesis was a logical extension of the burgeoning field of azo chemistry.
Historical Synthesis: Reduction of 4-Nitrobenzoic Acid
One of the earliest and most common methods for the preparation of 4,4'-azodibenzoic acid was the reduction of 4-nitrobenzoic acid. Various reducing agents were employed by 19th and early 20th-century chemists to achieve this transformation. The general scheme for this reaction is as follows:
Caption: General scheme for the synthesis of 4,4'-azodibenzoic acid via reduction.
Detailed Historical Experimental Protocol (Based on the reduction of p-Nitrobenzoic Acid):
A common historical method involved the use of a reducing agent in an alkaline medium. The following protocol is a representative example based on established procedures from the late 19th and early 20th centuries:
-
Materials: p-Nitrobenzoic acid, sodium hydroxide, a reducing agent (e.g., zinc dust or glucose), hydrochloric acid, water, ethanol.
-
Procedure:
-
A solution of sodium hydroxide in water was prepared in a round-bottom flask.
-
p-Nitrobenzoic acid was added to the alkaline solution and dissolved with stirring.
-
The reducing agent was then added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a moderate temperature.
-
The reaction mixture was stirred for several hours until the reaction was deemed complete, often indicated by a color change.
-
The mixture was then filtered to remove any insoluble byproducts.
-
The filtrate was acidified with hydrochloric acid, leading to the precipitation of the crude 4,4'-azodibenzoic acid.
-
The precipitate was collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as aqueous ethanol, to yield the purified product.
-
3,3'-Azodibenzoic Acid
The meta-isomer, this compound, was also synthesized in the late 19th century, following similar synthetic strategies to its para-counterpart.
Historical Synthesis: Diazotization of 3-Aminobenzoic Acid
An alternative and widely used method for the synthesis of symmetrical azo compounds like this compound involves the diazotization of the corresponding aminobenzoic acid, followed by a coupling reaction which, in this case, is often a self-coupling or a coupling with a suitable partner that is subsequently removed or transformed.
Caption: General pathway for the synthesis of this compound via diazotization.
Detailed Historical Experimental Protocol (Based on the diazotization of m-Aminobenzoic Acid):
-
Materials: m-Aminobenzoic acid, sodium nitrite, hydrochloric acid, sodium hydroxide, water.
-
Procedure:
-
m-Aminobenzoic acid was dissolved in dilute hydrochloric acid and the solution was cooled to 0-5 °C in an ice bath.
-
A cold aqueous solution of sodium nitrite was added dropwise to the stirred solution of the aminobenzoic acid hydrochloride, maintaining the temperature below 5 °C. The formation of the diazonium salt was monitored.
-
The resulting diazonium salt solution was then carefully treated to induce coupling. This could be achieved by adjusting the pH or by the addition of a catalyst, leading to the formation of the azo compound.
-
The precipitated this compound was collected by filtration.
-
Purification was typically carried out by dissolving the crude product in a dilute sodium hydroxide solution, filtering, and then re-precipitating the acid by the addition of hydrochloric acid. Further purification could be achieved by recrystallization.
-
2,2'-Azodibenzoic Acid
The ortho-isomer, 2,2'-azodibenzoic acid, presents unique synthetic challenges due to steric hindrance around the azo linkage. Its synthesis was also explored by early organic chemists.
Historical Synthesis:
The synthesis of 2,2'-azodibenzoic acid historically also followed the two main routes: the reduction of 2-nitrobenzoic acid and the diazotization of 2-aminobenzoic acid (anthranilic acid). The reduction method often proved more efficient for this isomer.
Quantitative Data of Azodibenzoic Acid Isomers
The following table summarizes key physicochemical properties of the three isomers of azodibenzoic acid, compiled from various sources.
| Property | 2,2'-Azodibenzoic Acid | This compound | 4,4'-Azodibenzoic Acid |
| CAS Number | 635-54-1 | 621-18-1 | 586-91-4 |
| Molecular Formula | C₁₄H₁₀N₂O₄ | C₁₄H₁₀N₂O₄ | C₁₄H₁₀N₂O₄ |
| Molecular Weight ( g/mol ) | 270.24 | 270.24 | 270.24 |
| Melting Point (°C) | ~240 (decomposes) | 170-171 | >300 |
| Appearance | Orange-red crystals | Yellow-orange powder | Orange powder |
| Solubility | Sparingly soluble in water, soluble in ethanol and acetic acid | Slightly soluble in water, soluble in ethanol | Insoluble in water, soluble in alkaline solutions |
Spectroscopic Characterization
Modern analytical techniques provide detailed structural information about the azodibenzoic acid isomers.
-
¹H NMR Spectroscopy: The proton NMR spectra of the azodibenzoic acids show characteristic signals for the aromatic protons. The chemical shifts and coupling constants are influenced by the position of the carboxylic acid and azo groups on the benzene rings. For example, in the ¹H NMR spectrum of 4,4'-azodibenzoic acid in DMSO-d₆, two doublets are typically observed in the aromatic region, corresponding to the protons ortho and meta to the azo group.
-
Infrared (IR) Spectroscopy: The IR spectra of all three isomers exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the N=N stretching of the azo group (typically in the 1400-1500 cm⁻¹ region).
-
UV-Vis Spectroscopy: Azodibenzoic acids display characteristic absorption bands in the ultraviolet and visible regions. The strong π → π* transition of the azobenzene chromophore is typically observed in the UV region, while the weaker n → π* transition appears at longer wavelengths in the visible region, contributing to their color. The exact position of these absorption maxima varies depending on the isomer and the solvent.
Conclusion
The discovery and historical synthesis of azodibenzoic acids are a direct consequence of Peter Griess's groundbreaking work on the diazotization reaction. The subsequent development of synthetic routes, primarily through the reduction of nitrobenzoic acids and the diazotization of aminobenzoic acids, by chemists of the late 19th and early 20th centuries, made these compounds accessible for further study. This in-depth technical guide has provided a historical context, detailed early experimental protocols, and summarized the key quantitative and spectroscopic data for the 2,2'-, 3,3'-, and 4,4'-isomers of azodibenzoic acid. This foundational knowledge is crucial for contemporary researchers, scientists, and drug development professionals who continue to explore the applications of these versatile molecules in areas ranging from materials science to medicinal chemistry.
A Technical Guide to the Nomenclature of 3,3'-Azodibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synonyms, identifiers, and nomenclature associated with the chemical compound 3,3'-Azodibenzoic Acid. Accurate and consistent terminology is critical in research, development, and regulatory contexts to ensure clarity and avoid ambiguity.
Chemical Identity and Synonyms
This compound is a dicarboxylic acid derivative of azobenzene. It is characterized by two benzoic acid moieties linked by an azo group (-N=N-) at the 3 and 3' positions of the benzene rings. Over time and across different suppliers and databases, it has been assigned various names and identifiers.
A structured summary of these identifiers is presented below for clear comparison.
Data Presentation: Synonyms and Identifiers
| Identifier Type | Value |
| Primary Name | This compound[1][2] |
| Systematic (IUPAC) Name | 3-[(3-carboxyphenyl)diazenyl]benzoic acid[1][2][3] |
| Alternative Names | Azobenzene-3,3'-dicarboxylic Acid[1] |
| 3,3'-(Diazene-1,2-diyl)dibenzoic acid[2] | |
| Benzoic acid, 3,3'-(1,2-diazenediyl)bis-[2] | |
| CAS Registry Number | 621-18-1[1][2][3] |
| PubChem Compound ID (CID) | 578067[1][3] |
| EC Number | 677-087-2[1] |
| MDL Number | MFCD03844759[3][4] |
| InChI Key | QBVIXYABUQQSRY-UHFFFAOYSA-N[1][3] |
| Molecular Formula | C14H10N2O4[1][3] |
| Molecular Weight | 270.24 g/mol [1] |
Experimental Protocols
The identification and confirmation of this compound and its synonyms typically rely on standard analytical chemistry techniques. While this guide focuses on nomenclature, a brief overview of relevant experimental protocols is provided for context.
General Methodologies for Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, ensuring the substitution pattern on the aromatic rings and the presence of the carboxylic acid groups.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A common method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid additive like formic acid or trifluoroacetic acid) under gradient elution, with detection by UV-vis spectrophotometry.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight. Techniques like Electrospray Ionization (ESI) are commonly employed.
-
Neutralization Titration: This classical method can be used to determine the purity of the acid by titrating a known mass of the sample with a standardized solution of a strong base, such as sodium hydroxide.
Note: Detailed, step-by-step experimental protocols for the synthesis or specific analysis of this compound are beyond the scope of this nomenclatural guide but can be found in dedicated chemical synthesis and analysis literature.
Visualization of Nomenclature Relationships
To illustrate the relationship between the primary name and its various synonyms and identifiers, the following diagram is provided. This logical map helps to visualize how different terms relate to the core chemical structure.
Caption: Logical relationship of this compound nomenclature.
References
- 1. Azobenzene-3,3'-dicarboxylic Acid | C14H10N2O4 | CID 578067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 621-18-1 [amp.chemicalbook.com]
- 3. Azobenzene-3,3'-dicarboxylic Acid 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Azobenzene-3,3'-dicarboxylic Acid | 621-18-1 | TCI Deutschland GmbH [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: 3,3'-Azodibenzoic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the field of metal-organic frameworks (MOFs) utilizing azobenzene-containing ligands is well-established, specific literature detailing the synthesis and application of MOFs using 3,3'-Azodibenzoic Acid as the primary linker is limited. The following application notes and protocols are based on established principles for analogous azobenzene-based MOFs and provide a robust framework for the synthesis, characterization, and application of MOFs derived from this compound.
Introduction to this compound as a MOF Ligand
This compound is a bifunctional organic linker possessing two carboxylic acid groups for coordination with metal ions and a central photoresponsive azobenzene unit. This unique combination makes it an attractive candidate for the development of "smart" MOFs with potential applications in controlled drug delivery, catalysis, and sensing. The azobenzene group can undergo reversible trans-cis isomerization upon irradiation with UV-Vis light, which can induce structural changes in the MOF, leading to guest uptake or release.
Synthesis of MOFs using this compound
The synthesis of MOFs with this compound can be approached using common solvothermal and hydrothermal methods. The choice of metal ion, solvent, temperature, and reaction time will significantly influence the resulting MOF's topology and properties.
Generalized Synthesis Protocol
A typical solvothermal synthesis procedure is outlined below. Optimization of the molar ratios of reactants, solvent system, temperature, and reaction time is crucial for obtaining crystalline material.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol)
-
Modulator (optional, e.g., Acetic acid, Benzoic acid)
Procedure:
-
In a glass vial, dissolve this compound in the chosen solvent or a mixture of solvents.
-
In a separate vial, dissolve the metal salt in the solvent.
-
Combine the two solutions in a Teflon-lined autoclave.
-
If a modulator is used, add it to the reaction mixture.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a designated period (12 to 72 hours).
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange and/or heating under vacuum to remove guest solvent molecules from the pores.
Diagram: General Solvothermal Synthesis Workflow for this compound MOFs
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Characterization of this compound MOFs
Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure and connectivity of the MOF. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which it decomposes. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers and the presence of the azobenzene linker. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the surface area (BET), pore volume, and pore size distribution of the activated MOF. |
| UV-Vis Spectroscopy | To study the photoresponsive behavior of the azobenzene units within the MOF structure. |
Applications in Drug Development
The porous nature and stimuli-responsive properties of MOFs based on this compound make them promising candidates for advanced drug delivery systems.
Light-Triggered Drug Release
The trans-cis isomerization of the azobenzene linker upon light irradiation can be harnessed to trigger the release of encapsulated drug molecules. The trans isomer is generally planar and more stable, while the cis isomer is bent. This change in linker geometry can lead to a "breathing" effect in the MOF structure, altering the pore dimensions and facilitating the release of guest molecules.
Diagram: Proposed Mechanism for Light-Triggered Drug Release
Caption: Photo-isomerization of azobenzene linkers for controlled drug release.
Protocol for Drug Loading and Release Studies
Drug Loading:
-
Activate the synthesized MOF to ensure the pores are empty.
-
Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Immerse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow for diffusion of the drug into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the loaded MOF with fresh solvent to remove any drug adsorbed on the external surface.
-
Quantify the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Maintain the suspension at a constant temperature (e.g., 37 °C).
-
To trigger release, irradiate the suspension with UV light at a specific wavelength (e.g., ~365 nm).
-
At predetermined time intervals, take aliquots of the release medium.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
To study the reversibility, irradiate the suspension with visible light (e.g., >400 nm) and monitor for any changes in the release profile.
Hypothetical Quantitative Data for Drug Delivery
The following table presents hypothetical data for a MOF synthesized from this compound, demonstrating its potential for drug delivery.
| Drug | Metal Node | Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading Capacity (wt%) | Release Conditions | % Release after 24h (with UV) | % Release after 24h (without UV) |
| Doxorubicin | Zn(II) | 850 | 0.45 | 15 | PBS (pH 7.4), 37 °C | 75 | 10 |
| Ibuprofen | Cu(II) | 620 | 0.38 | 22 | PBS (pH 7.4), 37 °C | 82 | 15 |
| 5-Fluorouracil | Zr(IV) | 1100 | 0.62 | 18 | PBS (pH 7.4), 37 °C | 68 | 8 |
Catalytic Applications
MOFs can serve as heterogeneous catalysts due to their high surface area and the presence of catalytically active metal sites. The azobenzene linker can also influence the catalytic activity by modulating the electronic properties of the metal centers or by acting as an antenna to absorb light for photocatalysis.
Protocol for a Heterogeneous Catalysis Experiment (e.g., Knoevenagel Condensation)
-
Activate the MOF catalyst.
-
In a round-bottom flask, combine the substrates (e.g., benzaldehyde and malononitrile) and a solvent (e.g., ethanol).
-
Add a catalytic amount of the MOF.
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C).
-
Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the MOF catalyst by filtration or centrifugation.
-
Analyze the product yield and purity.
-
The recovered MOF can be washed, dried, and reused to test for its recyclability.
Hypothetical Quantitative Data for Catalysis
| Reaction | Metal Node | Temperature (°C) | Reaction Time (h) | Yield (%) | Recyclability (after 3 cycles) |
| Knoevenagel Condensation | Zn(II) | 60 | 4 | 95 | 92% yield |
| Aldol Condensation | Cu(II) | 80 | 8 | 88 | 85% yield |
| Friedel-Crafts Alkylation | Zr(IV) | 100 | 12 | 78 | 75% yield |
Sensing Applications
Luminescent MOFs (LMOFs) can be designed for the sensitive and selective detection of various analytes. The fluorescence of the MOF can be quenched or enhanced upon interaction with a specific molecule or ion.
Protocol for Luminescence-Based Sensing
-
Disperse a small amount of the activated MOF in a suitable solvent to form a stable suspension.
-
Record the baseline fluorescence emission spectrum of the MOF suspension.
-
Add small aliquots of the analyte solution to the MOF suspension.
-
After each addition, allow the mixture to equilibrate and then record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity against the analyte concentration to determine the sensitivity and detection limit.
Hypothetical Quantitative Data for Sensing
| Analyte | Metal Node | Solvent | Detection Mechanism | Detection Limit (μM) |
| Nitroaromatics | Zn(II) | Ethanol | Fluorescence Quenching | 5 |
| Fe³⁺ ions | Cu(II) | Water | Fluorescence Quenching | 10 |
| Aniline | Zr(IV) | DMF | Fluorescence Enhancement | 2 |
Conclusion
MOFs constructed from this compound hold significant promise for the development of advanced materials for drug delivery, catalysis, and sensing. The protocols and data presented here, while based on analogous systems, provide a comprehensive guide for researchers to explore the potential of this specific ligand in the design of functional MOFs. Further research is warranted to synthesize and characterize MOFs from this compound and to experimentally validate their performance in these applications.
Application Notes and Protocols for Metal-Organic Framework Synthesis Using 3,3'-Azodibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of metal-organic frameworks (MOFs) utilizing 3,3'-Azodibenzoic Acid as the primary organic linker. The information is targeted towards researchers in materials science, chemistry, and drug development who are interested in the design and application of novel porous materials. While specific experimental data for a MOF constructed solely from this compound is not extensively reported in publicly available literature, this document provides detailed, representative protocols and expected material characteristics based on the synthesis and properties of structurally similar azobenzene-containing MOFs.
Introduction to this compound in MOF Synthesis
This compound is a bifunctional organic linker possessing two carboxylic acid groups positioned at the meta-positions of an azobenzene core. The azobenzene unit introduces photoresponsive properties to the resulting MOF, as it can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This photo-switchable characteristic makes MOFs derived from this linker promising candidates for applications in controlled guest release, sensing, and smart materials. The carboxylate groups provide the necessary coordination sites for linking with metal ions or clusters to form the porous framework.
Potential Applications in Drug Delivery
The unique properties of MOFs synthesized with this compound, particularly their porosity and photoresponsiveness, make them highly attractive for advanced drug delivery systems.
-
High Drug Loading Capacity: The inherent porosity of MOFs allows for the encapsulation of significant quantities of therapeutic agents within their cavities.
-
Controlled Release: The release of encapsulated drugs can be triggered and controlled by external stimuli. In the case of azobenzene-containing MOFs, UV-Vis light can be used to induce conformational changes in the linker, altering the pore environment and facilitating the release of the drug cargo on demand.
-
Biocompatibility: Zinc-based MOFs, in particular, are often explored for biomedical applications due to the low toxicity of zinc ions.[1][2]
-
Targeted Delivery: The surface of the MOF particles can be functionalized with targeting moieties to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
Experimental Protocols
The following are detailed, representative protocols for the solvothermal synthesis of a hypothetical zinc-based MOF using this compound, hereafter referred to as [Zn(3,3'-AzoDBA)]. These protocols are derived from established methods for synthesizing MOFs with similar azobenzene-dicarboxylate linkers.
Protocol 1: Solvothermal Synthesis of [Zn(3,3'-AzoDBA)]
This protocol describes a standard solvothermal method for the synthesis of a zinc-based MOF.
Materials:
-
This compound (H₂-3,3'-AzoDBA)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 27.0 mg (0.1 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the vial containing the linker.
-
Add 1 mL of ethanol to the mixture.
-
Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with chloroform (3 x 10 mL).
-
Dry the product under vacuum at 80 °C for 12 hours.
Protocol 2: Drug Loading into [Zn(3,3'-AzoDBA)] (Hypothetical)
This protocol outlines a general procedure for loading a model drug, such as Doxorubicin, into the synthesized MOF.[1]
Materials:
-
Activated [Zn(3,3'-AzoDBA)]
-
Doxorubicin Hydrochloride (DOX)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Procedure:
-
Suspend 50 mg of activated [Zn(3,3'-AzoDBA)] in 10 mL of a 1 mg/mL solution of Doxorubicin in PBS (pH 7.4).
-
Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.
-
Centrifuge the mixture to pellet the drug-loaded MOF.
-
Wash the pellet with fresh PBS (3 x 10 mL) to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF ([DOX@Zn(3,3'-AzoDBA)]) under vacuum at room temperature.
-
The amount of loaded drug can be quantified by measuring the absorbance of the supernatant using UV-Vis spectroscopy at the characteristic wavelength of Doxorubicin (around 480 nm).
Data Presentation
The following tables summarize the expected characteristics of a MOF synthesized from this compound, based on data from analogous azobenzene-containing and zinc-based MOFs.
Table 1: Expected Physicochemical Properties of [Zn(3,3'-AzoDBA)]
| Property | Expected Value/Characteristic | Reference Source Analogy |
| Crystal System | Monoclinic or Orthorhombic | [2] |
| Porosity | Microporous with potential for mesoporosity | General MOF knowledge |
| Thermal Stability | Stable up to ~300-350 °C under inert atmosphere | [1] |
| Photoresponsive Behavior | Reversible trans-cis isomerization upon UV/Vis irradiation | General azobenzene MOFs |
Table 2: Hypothetical Drug Loading and Release Parameters for [DOX@Zn(3,3'-AzoDBA)]
| Parameter | Expected Value/Characteristic | Reference Source Analogy |
| Drug Loading Capacity | 10 - 35 wt% | [1] |
| Release Trigger | pH change (e.g., acidic environment of tumor) and/or UV irradiation | [1][3] |
| Release Profile | Sustained release over several hours to days | [1] |
Mandatory Visualizations
Caption: Workflow for the solvothermal synthesis of a zinc-based MOF with this compound.
Caption: Conceptual pathway for drug delivery using a photoresponsive azobenzene-containing MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanized azobenzene-functionalized zirconium metal-organic framework for on-command cargo release - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 3,3'-Azodibenzoic Acid in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Azodibenzoic acid is a versatile organic compound that has garnered significant interest in the field of catalysis. Its rigid, linear structure, coupled with the presence of two carboxylic acid functionalities and a photoresponsive azobenzene core, makes it an excellent building block for the construction of advanced catalytic materials. This document provides detailed application notes and protocols for the use of this compound in various catalytic applications, with a focus on its role as a photoswitchable organocatalyst and as a linker in the synthesis of metal-organic frameworks (MOFs) for heterogeneous catalysis.
Photoswitchable Organocatalysis: A Glycosidase Mimic
This compound can function as a light-responsive organocatalyst, mimicking the activity of glycosidase enzymes. This functionality stems from the photoisomerization of the azobenzene group, which alters the spatial arrangement and pKa values of the two carboxylic acid groups. The cis (Z) isomer, formed upon UV irradiation, can adopt a conformation where one carboxylic acid group acts as a general acid and the other as a general base, facilitating the hydrolysis of glycosidic bonds.
Logical Workflow for Photoswitchable Catalysis
Application Notes and Protocols for 3,3'-Azodibenzoic Acid in Coordination Polymer Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Azodibenzoic acid, a versatile dicarboxylic acid ligand, has emerged as a significant building block in the field of coordination chemistry. Its rigid, linear structure, coupled with the photo- and redox-active azobenzene core, allows for the construction of a diverse array of coordination polymers with fascinating topologies and functionalities. The nitrogen-nitrogen double bond in the azobenzene moiety can undergo reversible trans-cis isomerization upon light irradiation, and it can be cleaved under reductive conditions, making it a "smart" component for stimuli-responsive materials. This unique characteristic, combined with the coordinating carboxylate groups, enables the design of materials with potential applications in photocatalysis, luminescence sensing, and controlled drug delivery.
These application notes provide an overview of the use of this compound in the assembly of coordination polymers, with detailed protocols for their synthesis and characterization, and a focus on their potential applications in research and drug development.
Application Note 1: Photocatalytic Degradation of Organic Pollutants
Coordination polymers based on this compound have demonstrated significant potential as photocatalysts for the degradation of organic dyes in wastewater. The extended π-conjugation of the azobenzene ligand facilitates light absorption, and the metal-organic framework structure provides a high surface area for catalytic reactions. A notable example is a zinc-based coordination polymer that effectively degrades organic pollutants under UV irradiation.
Data Presentation
| Compound/Catalyst | Analyte | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| {[Zn₂(C₁₄H₈N₂O₄)₂(H₂O)₂]·(DMF)₂}n | Rhodamine B | 180 | ~65 | [Ghosh et al., 2013] |
| "" | Methylene Blue | 180 | ~55 | [Ghosh et al., 2013] |
| "" | Methyl Orange | 180 | ~40 | [Ghosh et al., 2013] |
Experimental Protocols
Protocol 1.1: Solvothermal Synthesis of a Zinc-3,3'-Azodibenzoate Coordination Polymer
This protocol is adapted from the synthesis of a 1D coordination polymer with a zinc paddle-wheel motif reported by Ghosh et al., 2013.
Materials:
-
This compound (H₂ADA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 23 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of this compound and 0.1 mmol of zinc nitrate hexahydrate in a mixture of 8 mL of DMF and 2 mL of ethanol.
-
Seal the autoclave and heat it to 120 °C in a programmable oven for 48 hours.
-
After 48 hours, cool the autoclave to room temperature at a rate of 5 °C/h.
-
Collect the resulting orange, block-shaped crystals by filtration.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Dry the crystals in air.
Protocol 1.2: Photocatalytic Degradation of Rhodamine B
Materials:
-
Synthesized Zinc-3,3'-Azodibenzoate coordination polymer (catalyst)
-
Rhodamine B (RhB) dye
-
Deionized water
-
High-pressure mercury lamp (125 W) as a UV light source
-
Quartz reactor
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 10⁻⁵ M aqueous solution of Rhodamine B.
-
Suspend 50 mg of the zinc-3,3'-azodibenzoate coordination polymer in 50 mL of the RhB solution in a quartz reactor.
-
Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with a 125 W high-pressure mercury lamp, with continuous stirring.
-
At regular time intervals (e.g., every 30 minutes), withdraw 3 mL aliquots of the suspension.
-
Centrifuge the aliquots to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the characteristic absorption maximum of RhB (λmax ≈ 554 nm) using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Visualization
Caption: Workflow for the synthesis and photocatalytic application of a zinc-3,3'-azodibenzoate coordination polymer.
Application Note 2: Potential for Luminescence-Based Sensing
Coordination polymers incorporating aromatic ligands often exhibit interesting photoluminescent properties. While specific luminescence data for this compound-based coordination polymers are not extensively reported, related structures suggest potential applications in chemical sensing. The introduction of co-ligands, such as 1,10-phenanthroline, can enhance the luminescent properties of the resulting framework. The luminescence of such materials can be quenched or enhanced in the presence of specific analytes, forming the basis for a sensor.
Data Presentation (Hypothetical Data Based on Similar Systems)
| Compound/Sensor | Analyte | Detection Limit (μM) | Quenching/Enhancement | Reference (for similar systems) |
| [Zn(ADA)(Phen)]n | Fe³⁺ | 5 | Quenching | [Al-Hada et al., 2023] |
| "" | Cr₂O₇²⁻ | 10 | Quenching | [Al-Hada et al., 2023] |
| "" | Acetone | 50 | Enhancement | [General MOF literature] |
Note: ADA in the table refers to 4,4'-azodibenzoic acid, a positional isomer. The data is presented to illustrate the potential application.
Experimental Protocols
Protocol 2.1: Synthesis of a Luminescent Zinc-3,3'-Azodibenzoate-Phenanthroline Coordination Polymer
This protocol is adapted from the synthesis of a related azodibenzoic acid coordination polymer.
Materials:
-
This compound (H₂ADA)
-
1,10-Phenanthroline (Phen)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Teflon-lined autoclave (25 mL)
Procedure:
-
Prepare a mixed solvent of DMF, methanol, and deionized water in a 1:1:1 volume ratio.
-
In a 25 mL Teflon-lined autoclave, dissolve 0.1 mmol of this compound, 0.1 mmol of 1,10-phenanthroline, and 0.1 mmol of zinc nitrate hexahydrate in 9 mL of the mixed solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
After cooling to room temperature, collect the crystals by filtration.
-
Wash the crystals with DMF and air dry.
Protocol 2.2: Luminescence Sensing of Metal Ions
Materials:
-
Synthesized luminescent coordination polymer
-
Aqueous solutions of various metal salts (e.g., FeCl₃, K₂Cr₂O₇) of known concentrations
-
Deionized water
-
Fluorometer
Procedure:
-
Disperse a small amount of the finely ground coordination polymer in deionized water to create a stable suspension.
-
Record the fluorescence emission spectrum of the suspension.
-
Titrate the suspension with small aliquots of the metal ion solutions.
-
After each addition, record the fluorescence emission spectrum.
-
Monitor the changes in fluorescence intensity at the emission maximum.
-
Plot the fluorescence intensity versus the concentration of the added metal ion to determine the quenching or enhancement effect and the detection limit.
Visualization
Caption: Logical relationship in luminescence-based sensing using a coordination polymer.
Application Note 3: Potential for Stimuli-Responsive Drug Delivery
The azobenzene moiety in this compound provides a unique opportunity for designing "smart" drug delivery systems. The reversible trans-cis isomerization of the azobenzene unit upon irradiation with UV-Vis light can induce conformational changes in the coordination polymer framework, potentially leading to the controlled release of encapsulated drug molecules. Furthermore, the azo bond can be cleaved under reductive conditions, such as those found in the hypoxic environment of solid tumors or in the colon, offering a targeted drug release mechanism.
While specific drug delivery studies using coordination polymers of this compound are yet to be widely reported, the principles established for other azobenzene-containing materials are highly applicable.
Data Presentation
| Stimulus | Release Mechanism | Potential Drug Cargo | Target Application | Reference (for similar systems) |
| UV Light (e.g., 365 nm) | trans-cis Isomerization leading to pore opening or framework destabilization | Small molecule drugs (e.g., Doxorubicin) | Photocontrolled cancer therapy | --INVALID-LINK-- |
| Reductive Environment (e.g., Sodium dithionite, azoreductase) | Cleavage of the azo bond, leading to framework degradation | Anti-inflammatory drugs, anticancer drugs | Colon-targeted drug delivery, Tumor-targeted therapy | --INVALID-LINK-- |
Experimental Protocols
Protocol 3.1: Drug Loading into the Coordination Polymer (Hypothetical)
Materials:
-
Porous coordination polymer of this compound
-
Drug molecule (e.g., 5-Fluorouracil)
-
Suitable solvent (in which the drug is soluble and the framework is stable)
Procedure:
-
Activate the coordination polymer by heating under vacuum to remove guest solvent molecules from the pores.
-
Prepare a concentrated solution of the drug in the chosen solvent.
-
Immerse the activated coordination polymer in the drug solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for diffusion of the drug into the pores.
-
Collect the drug-loaded coordination polymer by filtration or centrifugation.
-
Wash the material with fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded material under vacuum.
-
Determine the drug loading capacity using techniques such as thermogravimetric analysis (TGA) or by dissolving a known amount of the loaded material and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.
Protocol 3.2: Light-Triggered Drug Release (Hypothetical)
Materials:
-
Drug-loaded coordination polymer
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
UV lamp (e.g., 365 nm)
-
Dialysis membrane with an appropriate molecular weight cut-off
Procedure:
-
Disperse a known amount of the drug-loaded coordination polymer in PBS.
-
Place the suspension in a dialysis bag and immerse it in a larger volume of PBS.
-
Irradiate the setup with a UV lamp while stirring.
-
At specific time intervals, withdraw aliquots from the external PBS solution.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative drug release as a function of time.
Visualization
Caption: Conceptual pathway for stimuli-responsive drug delivery using a this compound-based coordination polymer.
Application Notes and Protocols for Direct Amidation Using an Azobenzene-Containing Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct amidation, the formation of an amide bond directly from a carboxylic acid and an amine with the expulsion of water, represents a highly atom-economical and environmentally benign synthetic strategy. This approach circumvents the need for pre-activation of the carboxylic acid, which typically involves stoichiometric activating agents that generate significant chemical waste. This document provides detailed experimental procedures for direct amidation utilizing a robust, heterogeneous azobenzene-containing catalyst. The catalyst, a zirconium-based metal-organic framework (MOF) functionalized with azobenzene dicarboxylate linkers (Zr-AzoBDC), demonstrates exceptional activity and recyclability, making it a valuable tool for amide synthesis in research and development settings.[1][2][3]
The Zr-AzoBDC catalyst leverages the Lewis acidic nature of the zirconium clusters and the unique electronic properties of the azobenzene linker to facilitate the direct coupling of a wide range of carboxylic acids and amines under relatively mild conditions.[2] Its heterogeneous nature allows for easy separation from the reaction mixture and reuse, a significant advantage for sustainable chemical processes.[2]
Data Presentation: Catalyst Performance
The Zr-AzoBDC catalyst has proven effective for the amidation of various substituted benzoic acids and benzylamines, as well as aliphatic substrates. The following table summarizes the isolated yields for a range of coupling partners under optimized reaction conditions.
Table 1: Substrate Scope for the Direct Amidation Catalyzed by Zr-AzoBDC [2]
| Entry | Carboxylic Acid | Amine | Isolated Yield (%) |
| 1 | Benzoic Acid | Benzylamine | 92 |
| 2 | 4-Methylbenzoic Acid | Benzylamine | 88 |
| 3 | 4-Methoxybenzoic Acid | Benzylamine | 85 |
| 4 | 4-Chlorobenzoic Acid | Benzylamine | 95 |
| 5 | Phenylacetic Acid | Benzylamine | 98 |
| 6 | Acetic Acid | Benzylamine | 99 |
| 7 | Benzoic Acid | 4-Methylbenzylamine | 90 |
| 8 | Benzoic Acid | 4-Methoxybenzylamine | 87 |
| 9 | Benzoic Acid | 4-Chlorobenzylamine | 93 |
| 10 | Benzoic Acid | 4-(Trifluoromethyl)benzylamine | 96 |
| 11 | Benzoic Acid | Piperidine | 75 |
Reaction Conditions: Carboxylic acid (0.5 mmol), amine (0.55 mmol), Zr-AzoBDC (10 mol%), THF (1.0 mL), 70 °C, 24 h.
Experimental Protocols
Protocol 1: Synthesis of Zr-AzoBDC Catalyst
This protocol details the solvothermal synthesis of the azobenzene-containing zirconium metal-organic framework.
Materials:
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Azobenzene-4,4'-dicarboxylic acid (H₂-AzoBDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (glacial)
Procedure:
-
In a 20 mL scintillation vial, dissolve zirconium(IV) oxychloride octahydrate and azobenzene-4,4'-dicarboxylic acid in N,N-dimethylformamide (DMF).
-
Add acetic acid to the solution, which acts as a modulator to improve the crystallinity and quality of the MOF.
-
Cap the vial tightly and place it in a preheated oven at 85 °C for three days.
-
After three days, remove the vial from the oven and allow it to cool to room temperature. An orange microcrystalline solid should be present.
-
Collect the solid product by filtration.
-
Wash the collected solid thoroughly with fresh DMF to remove any unreacted starting materials.
-
To activate the catalyst, immerse the solid in a suitable solvent (e.g., methanol) and exchange the solvent several times over 24 hours to remove residual DMF from the pores.
-
Dry the activated catalyst under vacuum to obtain the final Zr-AzoBDC powder, ready for use.
Protocol 2: General Procedure for Direct Amidation
This protocol provides a general method for the direct coupling of a carboxylic acid and an amine using the Zr-AzoBDC catalyst.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Amine (e.g., Benzylamine)
-
Zr-AzoBDC catalyst (synthesized as per Protocol 1)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the carboxylic acid (0.5 mmol, 1.0 equiv).
-
Add the Zr-AzoBDC catalyst (10 mol% based on the carboxylic acid).
-
Add anhydrous tetrahydrofuran (THF, 1.0 mL).
-
Add the amine (0.55 mmol, 1.1 equiv) to the suspension.
-
Seal the vial and place it in a preheated heating block or oil bath at 70 °C.[2][3]
-
Stir the reaction mixture for 24 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The heterogeneous catalyst can be separated by centrifugation or filtration. The catalyst can be washed with solvent, dried, and reused for subsequent reactions.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure amide.
Diagrams and Workflows
Experimental Workflow for Direct Amidation
The following diagram illustrates the general workflow for the Zr-AzoBDC catalyzed direct amidation process.
Caption: General workflow for Zr-AzoBDC catalyzed direct amidation.
Proposed Catalytic Role
While a detailed catalytic cycle has not been fully elucidated, the reaction is believed to proceed via a cooperative mechanism involving both the Lewis acidic zirconium sites and the azobenzene linker. The Lewis acidic Zr(IV) centers activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The azobenzene functionality within the MOF's pores is thought to enhance the affinity for the reactants and positively influence the catalytic activity.[2]
Caption: Proposed role of Zr-AzoBDC in activating the carboxylic acid.
References
- 1. An azobenzene-containing metal–organic framework as an efficient heterogeneous catalyst for direct amidation of benzoic acids: synthesis of bioactive compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An azobenzene-containing metal-organic framework as an efficient heterogeneous catalyst for direct amidation of benzoic acids: synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using Azobenzene Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive compounds utilizing two distinct catalytic systems involving azobenzene. The first section details the use of a stable azobenzene-containing metal-organic framework (MOF) as a heterogeneous catalyst for amide bond formation in the synthesis of procainamide. The second section explores the innovative use of photoswitchable azobenzene-based catalysts for the light-controlled synthesis of bioactive molecules, with a focus on kinase inhibitors.
Heterogeneous Catalysis with Azobenzene-Containing Metal-Organic Frameworks: Synthesis of Procainamide
An azobenzene-containing zirconium metal-organic framework, Zr-AzoBDC, has been demonstrated as an effective and recyclable heterogeneous catalyst for the direct amidation of benzoic acids. This method provides a straightforward route to bioactive amide-containing compounds, such as the antiarrhythmic agent procainamide.
Data Presentation: Synthesis of Bioactive Amides using Zr-AzoBDC Catalyst
The following table summarizes the catalytic performance of Zr-AzoBDC in the synthesis of various bioactive amides. The data highlights the substrate scope and efficiency of the catalyst.
| Entry | Benzoic Acid Derivative | Amine Derivative | Product | Yield (%) |
| 1 | 4-Aminobenzoic acid | N,N-diethylethane-1,2-diamine | Procainamide | 92 |
| 2 | Benzoic acid | Aniline | N-Phenylbenzamide | 85 |
| 3 | 4-Methoxybenzoic acid | Benzylamine | 4-Methoxy-N-benzylbenzamide | 95 |
| 4 | 4-Nitrobenzoic acid | Piperidine | (4-Nitrophenyl)(piperidin-1-yl)methanone | 78 |
| 5 | Acetic acid | Aniline | N-Phenylacetamide | 98 |
Experimental Protocols
1.1 Synthesis of Zr-AzoBDC Catalyst
-
Materials: Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O), azobenzene-4,4'-dicarboxylic acid (H₂-AzoBDC), N,N-dimethylformamide (DMF), formic acid.
-
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrOCl₂·8H₂O (0.16 g, 0.5 mmol) and H₂-AzoBDC (0.135 g, 0.5 mmol) in a mixture of DMF (20 mL) and formic acid (0.5 mL).
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with acetone (3 x 10 mL).
-
Dry the catalyst in a vacuum oven at 150 °C overnight.
-
1.2 General Protocol for the Synthesis of Procainamide
-
Materials: 4-Aminobenzoic acid, N,N-diethylethane-1,2-diamine, Zr-AzoBDC catalyst, tetrahydrofuran (THF).
-
Procedure:
-
To a round-bottom flask, add 4-aminobenzoic acid (137 mg, 1.0 mmol), N,N-diethylethane-1,2-diamine (116 mg, 1.0 mmol), and Zr-AzoBDC catalyst (66 mg, 10 mol% based on Zr).
-
Add dry THF (10 mL) to the flask.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration and wash it with THF. The catalyst can be dried and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure procainamide.
-
Visualization: Experimental Workflow and Signaling Pathway
Photoswitchable Azobenzene Catalysts for Light-Controlled Synthesis of Bioactive Compounds
The integration of azobenzene photoswitches into catalyst structures allows for the reversible control of catalytic activity using light. This emerging field enables spatiotemporal control over the synthesis of bioactive molecules. While the direct synthesis of approved drugs using this method is still in early stages, the synthesis of bioactive scaffolds like photoswitchable kinase inhibitors demonstrates the potential of this approach. It is important to note that much of the current research involves incorporating an azobenzene moiety into the bioactive molecule itself to render the final product photoswitchable, rather than using a photoswitchable catalyst for the synthesis. The following protocols are representative of the synthesis of a photoswitchable bioactive compound.
Data Presentation: Photoswitching Properties of a Representative Azobenzene-Containing Kinase Inhibitor
The following table summarizes the key photoswitching parameters for a generic photoswitchable RET kinase inhibitor.
| Parameter | Value |
| λmax (trans-isomer) | ~360 nm |
| λmax (cis-isomer) | ~440 nm |
| Photostationary State (365 nm) | >90% cis |
| Photostationary State (450 nm) | >95% trans |
| Thermal half-life (cis to trans) | > 24 hours at 37°C |
| Biological Activity (trans-isomer) | High (Kinase Inhibition) |
| Biological Activity (cis-isomer) | Low |
Experimental Protocols
2.1 Generalized Protocol for the Synthesis of a Photoswitchable Kinase Inhibitor
This protocol describes a general strategy for synthesizing a photoswitchable kinase inhibitor by incorporating an azobenzene moiety.
-
Materials: 4-Nitroaniline, N,N-dimethylaniline, pyrazole-based kinase inhibitor precursor with a suitable coupling site (e.g., an amino or hydroxyl group), sodium nitrite, hydrochloric acid, sodium hydroxide, appropriate coupling reagents (e.g., EDC/HOBt for amide bond formation).
-
Procedure:
-
Synthesis of the Azobenzene Moiety:
-
Diazotize 4-nitroaniline by reacting it with sodium nitrite in the presence of hydrochloric acid at 0-5 °C.
-
Couple the resulting diazonium salt with N,N-dimethylaniline in a basic solution to form the azobenzene dye.
-
Reduce the nitro group of the azobenzene dye to an amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield an amino-functionalized azobenzene.
-
-
Coupling to the Kinase Inhibitor Precursor:
-
Activate the carboxylic acid group on the azobenzene moiety (if applicable) or the corresponding functional group on the kinase inhibitor precursor.
-
React the activated species with the other component under appropriate coupling conditions to form the final photoswitchable kinase inhibitor.
-
Purify the product by column chromatography.
-
-
2.2 Protocol for Light-Controlled Kinase Inhibition Assay
-
Materials: Photoswitchable kinase inhibitor, target kinase, ATP, substrate peptide, appropriate buffer, 365 nm UV lamp, >450 nm visible light source.
-
Procedure:
-
Prepare solutions of the photoswitchable kinase inhibitor in a suitable solvent (e.g., DMSO).
-
To assess the activity of the trans-isomer, keep the inhibitor solution in the dark.
-
To generate the cis-isomer, irradiate the inhibitor solution with a 365 nm UV lamp for a sufficient time to reach the photostationary state.
-
Set up kinase reaction mixtures containing the kinase, substrate, ATP, and either the trans- or cis-enriched inhibitor solution.
-
Incubate the reactions at the optimal temperature for the kinase.
-
Quantify kinase activity using a suitable method (e.g., phosphospecific antibody-based detection or radiometric assay).
-
To demonstrate reversibility, the cis-enriched sample can be irradiated with >450 nm light to revert it to the trans-isomer and then re-assayed.
-
Visualization: Logical Workflow and Signaling Pathway
Application Notes and Protocols for 3,3'-Azodibenzoic Acid Derivatives in Photoresponsive Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,3'-Azodibenzoic Acid and its derivatives as fundamental components in the design and synthesis of photoresponsive materials. The unique photoisomerization properties of the azobenzene core, coupled with the functional handles provided by the carboxylic acid groups at the 3 and 3' positions, enable the creation of "smart" materials with applications ranging from controlled drug release and tissue engineering to soft robotics and optical energy storage.
Principle of Photoresponsiveness
The core mechanism behind the photoresponsive behavior of materials incorporating this compound derivatives is the reversible trans-cis isomerization of the azobenzene moiety.
-
trans isomer: The thermodynamically more stable, planar form.
-
cis isomer: The less stable, bent form.
Irradiation with UV light (typically around 365 nm) induces a conformational change from the trans to the cis isomer. This isomerization can be reversed by irradiation with visible light (typically > 420 nm) or by thermal relaxation in the dark. This molecular-level switching of shape, polarity, and dipole moment can be harnessed to induce macroscopic changes in the material's properties.
Key Applications and Material Design
The dicarboxylic acid functionality of this compound allows for its incorporation into a variety of material architectures, including:
-
Photoresponsive Hydrogels: The azobenzene derivative can be used as a light-sensitive crosslinker. The trans-cis isomerization can alter the crosslinking density, leading to reversible gel-sol transitions. This is particularly useful for on-demand encapsulation and release of therapeutic agents.[1][2][3]
-
Supramolecular Assemblies: The carboxylic acid groups can participate in hydrogen bonding, leading to the formation of well-ordered supramolecular structures like linear tapes or cyclic assemblies. Photoisomerization can disrupt or alter these assemblies, leading to changes in morphology and properties.[4]
-
Light-Responsive Polymers: this compound can be incorporated into polymer backbones or as side chains. The photoisomerization can induce changes in polymer conformation, leading to effects like photocontraction, photoexpansion, or changes in surface topography.[5][6][7]
-
Metal-Organic Frameworks (MOFs): The carboxylate groups can coordinate with metal ions to form photoresponsive MOFs. The isomerization of the azobenzene linker can modulate the pore size and guest binding properties of the framework.[8][9][10]
Data Presentation: Photoresponsive Properties of Azobenzene Derivatives
While specific quantitative data for a wide range of this compound derivatives is not extensively available in public literature, the following tables present representative data for analogous azobenzene-containing systems to illustrate the key photoresponsive parameters.
Table 1: Photophysical Properties of Representative Azobenzene Derivatives
| Derivative Name | Solvent | trans Isomer λmax (π-π) (nm) | cis Isomer λmax (n-π) (nm) | Photoisomerization Quantum Yield (Φtrans→cis) | Thermal Half-life (t1/2) of cis-Isomer |
| Azobenzene | Methanol/Benzene | ~320 | ~440 | 0.11 | ~41 hours |
| 4-Methoxyazobenzene | Benzene | ~348 | ~440 | Not uniformly reported | ~6 days |
| 2,2',6,6'-Tetrafluoroazobenzene | Acetonitrile | ~305 | ~458 | Not uniformly reported | ~700 days |
| Cationic Azobenzene A (for hydrogels)[1] | Water | ~365 | ~450 | Not reported | ~20 hours |
| Amide Derivative of Azobenzene-4,4'-dicarboxylic acid (L1)[11] | DMSO | ~365 | ~450 | 6.19% | Not reported |
Table 2: Photoinduced Changes in Material Properties
| Material System | Azobenzene Derivative | Stimulus | Observed Change | Response Time | Reference |
| Alginate Hydrogel | Cationic Azobenzene A | UV light (365 nm) | Gel-to-sol transition | Seconds to minutes | [1][2][3][12] |
| Supramolecular Assembly | 4,4'-di(dodecyloxy)-3,3'-azodibenzoic acid | UV light | Linear tapes to cyclic tetramers | Not specified | [4] |
| Liquid Crystalline Polymer | Azobenzene-containing mono- and di-acrylates | UV light (366 nm) | Reversible photocontraction | Not specified | |
| Supramolecular Hydrogel | Asymmetric azobenzene with cucurbit[6]uril | UV light | Gel-to-sol transition | Minutes for recovery | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of azobenzene dicarboxylic acids via diazotization and coupling.
Materials:
-
3-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Sodium sulfite (Na₂SO₃)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
Diazotization:
-
Dissolve 3-aminobenzoic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, prepare a solution of sodium sulfite in aqueous sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline sulfite solution with vigorous stirring. A colored precipitate of the azo compound should form.
-
-
Work-up and Purification:
-
Continue stirring the reaction mixture for 1-2 hours as it slowly warms to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Protocol 2: Preparation of a Photoresponsive Hydrogel using an Azodibenzoic Acid Derivative Crosslinker
This protocol describes the formation of a photoresponsive alginate hydrogel using a cationic azobenzene derivative as a crosslinker, a concept adaptable for this compound derivatives functionalized with cationic groups.[1][2][3]
Materials:
-
Sodium alginate
-
Cationic this compound derivative (e.g., an ester or amide functionalized with a quaternary ammonium group)
-
Deionized water
-
UV lamp (365 nm)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of sodium alginate (e.g., 5 wt%) in deionized water by stirring until fully dissolved. This may take several hours.
-
Prepare a stock solution of the cationic azobenzene derivative (e.g., 1 wt%) in deionized water.
-
-
Hydrogel Formation:
-
In a small vial, mix the sodium alginate solution and the azobenzene derivative solution in the desired ratio (e.g., to achieve final concentrations of 5 wt% alginate and 0.5 wt% azobenzene).
-
Gently vortex or mix the solution until homogeneous.
-
Allow the mixture to stand at room temperature. Gelation should occur due to electrostatic interactions between the negatively charged alginate and the positively charged azobenzene crosslinker.
-
-
Photoresponsive Testing:
-
Irradiate the hydrogel with a UV lamp (365 nm).
-
Observe the gel-to-sol transition by inverting the vial. The time required for the transition to a liquid state should be recorded.
-
To observe the reverse sol-to-gel transition, the solution can be irradiated with visible light or left in the dark for a period of time, and the reformation of the gel can be monitored.
-
Protocol 3: Characterization of Photoisomerization by UV-Vis Spectroscopy
This protocol outlines the method to quantify the photoisomerization of a this compound derivative.
Materials:
-
This compound derivative
-
Spectroscopic grade solvent (e.g., DMSO, ethanol, or water depending on solubility)
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
UV lamp (365 nm) and visible light source (>420 nm)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of around 1 in the π-π* transition region of the trans isomer.
-
-
trans-to-cis Isomerization:
-
Record the initial UV-Vis spectrum of the solution (this represents the predominantly trans form).
-
Irradiate the solution in the cuvette with UV light (365 nm) for a set period (e.g., 10-30 seconds).
-
Record the UV-Vis spectrum again.
-
Repeat the irradiation and spectral measurement until no further changes in the spectrum are observed, indicating that the photostationary state (PSS) has been reached.
-
Monitor the decrease in the π-π* absorption band (around 320-370 nm) and the increase in the n-π* absorption band (around 440-460 nm).
-
-
cis-to-trans Isomerization:
-
Photochemical: Irradiate the solution at the PSS with visible light (>420 nm) and monitor the recovery of the initial trans spectrum.
-
Thermal: Keep the solution at the PSS in the dark at a constant temperature and record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation back to the trans isomer. The kinetics of this process can be used to determine the thermal half-life of the cis isomer.
-
Mandatory Visualizations
Caption: Reversible photoisomerization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Cationic Azobenzenes as Light-Responsive Crosslinkers for Alginate-Based Supramolecular Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoresponsive polymers with multi-azobenzene groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in photoresponsive liquid-crystalline polymers containing azobenzene chromophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Photoresponsive metal–organic framework materials for advance applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: 3,3'-Azodibenzoic Acid for Electrochemical Energy Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3,3'-Azodibenzoic Acid as an active material in electrochemical energy storage devices, particularly as an anode in lithium-ion batteries. Due to the limited availability of direct experimental data for this compound, this document presents a detailed, adaptable protocol for its synthesis, electrode fabrication, and electrochemical characterization, based on established methods for structurally similar azobenzene compounds.
Introduction
Organic electrode materials are emerging as a sustainable and versatile alternative to traditional inorganic materials in electrochemical energy storage. Azobenzene derivatives, characterized by their reversible N=N redox couple, offer the potential for high specific capacities and tunable electrochemical properties. This compound, with its two carboxylic acid groups, is a promising candidate due to the potential for enhanced stability and electrochemical activity. The carboxylic acid moieties can improve the material's adhesion to the current collector and influence its solubility in the electrolyte, a critical factor for long-term cycling stability.
Synthesis of this compound
A common and effective method for the synthesis of azobenzene compounds is the reduction of the corresponding nitroaromatic precursors. The following protocol is adapted from the synthesis of the isomeric azobenzene-4,4'-dicarboxylic acid.
2.1. Reaction Scheme
Caption: Synthesis of this compound from 3-Nitrobenzoic Acid.
2.2. Experimental Protocol
-
Dissolution: In a round-bottom flask, dissolve 3-nitrobenzoic acid and sodium hydroxide in deionized water.
-
Heating: Gently heat the solution on a water bath with stirring until all solids have dissolved.
-
Reduction: Slowly add a hot aqueous solution of glucose to the reaction mixture. An exothermic reaction should be observed, often accompanied by a color change.
-
Oxidation: After the addition of glucose is complete, bubble a stream of air through the solution for several hours to facilitate the formation of the azo bond.
-
Precipitation: Cool the reaction mixture and acidify it with an acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with deionized water, and dry it in a vacuum oven.
Electrode Preparation and Cell Assembly
The following protocol outlines the fabrication of an anode for a lithium-ion battery using the synthesized this compound and the assembly of a coin cell for electrochemical testing.
Caption: Workflow for electrode preparation and coin cell assembly.
3.1. Experimental Protocol
-
Slurry Preparation:
-
Thoroughly mix the synthesized this compound (active material), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of approximately 80:10:10 in a mortar and pestle.
-
Add N-methyl-2-pyrrolidone (NMP) as a solvent and continue mixing until a homogeneous slurry with appropriate viscosity is formed.
-
-
Electrode Fabrication:
-
Cast the slurry onto a copper foil current collector using a doctor blade to ensure a uniform thickness.
-
Dry the coated foil in a vacuum oven at a suitable temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Calender (press) the dried electrode to ensure good contact between the active material and the current collector.
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm) for coin cell assembly.
-
-
Coin Cell Assembly:
-
Assemble CR2032-type coin cells in an argon-filled glovebox.
-
The cell consists of the prepared anode, a separator (e.g., Celgard 2400), a lithium metal foil as the counter and reference electrode, and an electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate).
-
Electrochemical Characterization
The electrochemical performance of the assembled coin cells should be evaluated using various techniques to determine the material's potential for energy storage applications.
Caption: Electrochemical characterization workflow.
4.1. Experimental Protocols
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a defined potential window (e.g., 0.01-3.0 V vs. Li/Li⁺) to identify the redox potentials of this compound.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Cycle the cells at a constant current density (e.g., 100 mA/g) within the same potential window as the CV to determine the specific capacity, coulombic efficiency, and cycling stability.
-
Vary the current density to evaluate the rate capability of the electrode.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ion diffusion kinetics.
-
Expected Electrochemical Performance and Data Presentation
| Parameter | Value |
| Initial Discharge Capacity | 1026.6 mAh/g |
| Initial Charge Capacity | 398.6 mAh/g |
| Current Density | 100 mA/g |
Note: This data is for a MOF of a structural isomer and should be considered as a preliminary reference. The performance of pure this compound may differ.
Table of Key Performance Metrics to be Determined:
| Parameter | Symbol | Unit | Description |
| Specific Capacity | C | mAh/g | The amount of charge stored per unit mass of the active material. |
| Coulombic Efficiency | η | % | The ratio of charge output during discharge to charge input during charging. |
| Energy Density | E | Wh/kg | The amount of energy stored per unit mass of the cell. |
| Power Density | P | W/kg | The rate at which energy can be delivered per unit mass of the cell. |
| Cycling Stability | - | % | The percentage of initial capacity retained after a certain number of cycles. |
Conclusion
This compound presents a compelling molecular structure for investigation as an anode material in lithium-ion batteries. The provided protocols for its synthesis, electrode fabrication, and electrochemical characterization offer a robust framework for researchers to explore its potential. The presence of carboxylic acid groups and the redox-active azo linkage suggests that this and similar organic molecules could pave the way for a new generation of high-performance, sustainable energy storage devices. Further research is necessary to fully elucidate the electrochemical behavior and optimize the performance of this compound in various battery and supercapacitor configurations.
Continuous flow synthesis of metal-organic frameworks
Exploring MOF Synthesis
I'm currently focused on a deep dive into continuous flow synthesis of MOFs, starting with an extensive Google search. I'm prioritizing established protocols and experimental data to get a solid grasp of existing methodologies and reactor types. Identifying the most promising routes will be the next step.
Refining Experimental Protocols
I've moved on to the next phase, meticulously designing and creating Graphviz diagrams to illustrate experimental workflows for continuous flow MOF synthesis. Simultaneously, I am generating detailed Application Notes and Protocols. My focus now is on incorporating structured data tables and detailed step-by-step instructions. I'm aiming for clarity and precision, ensuring the protocols are readily implementable.
Gathering Data, Refining Synthesis
I'm now focusing on synthesizing clear tables with key experimental parameters like precursor concentrations and reaction conditions, moving toward formulating detailed protocols. Simultaneously, I am actively identifying applications of these continuously synthesized MOFs, especially in drug development. I'm keen to incorporate the relevant characterization data to present a complete picture.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Metal-Organic Frameworks (MOFs).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in MOF synthesis?
A1: The synthesis of MOFs is highly sensitive to reaction conditions. Key parameters that significantly influence the outcome include:
-
Temperature: Affects reaction kinetics and thermodynamics, influencing nucleation, crystal growth, and the final phase of the MOF.[1]
-
Reaction Time: Crucial for achieving high crystallinity and yield. Insufficient time may lead to incomplete reaction, while excessive time can sometimes lead to the formation of more stable, undesirable phases.
-
Solvent: The choice of solvent is critical as it influences the solubility of precursors and can act as a template or coordinating agent, affecting the final structure.[2]
-
Modulators: Additives, typically carboxylic acids, that compete with the organic linker for coordination to the metal center. They can control crystal size, morphology, and defect density.[3][4]
-
Concentration of Reactants: The molar ratio of metal precursor to organic linker can determine the stoichiometry of the final product and influence the formation of different phases.
Q2: How do I choose the right solvent for my MOF synthesis?
A2: The solvent plays a crucial role in MOF synthesis. Generally, polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are widely used due to their ability to dissolve a wide range of metal salts and organic linkers.[5] However, the choice depends on the specific MOF. For some syntheses, "green" solvents like water or ethanol are preferred for their lower environmental impact.[6] It's essential to consider the solubility of your specific metal salt and organic linker in the chosen solvent.
Q3: What is the purpose of using a modulator in MOF synthesis?
A3: Modulators, such as acetic acid or formic acid, are added to MOF synthesis mixtures to control the crystallization process.[3] They compete with the primary organic linker for coordination to the metal clusters. This competition can slow down the nucleation and growth rates, leading to more crystalline materials with fewer defects.[3] Modulators can also be used to control the size and shape of the MOF crystals and to introduce controlled defects into the structure, which can enhance properties like catalytic activity.[3][7][8]
Q4: How can I activate my MOF after synthesis?
A4: Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for applications. A common method involves washing the as-synthesized MOF with a low-boiling-point solvent (like methanol or ethanol) to exchange the high-boiling-point synthesis solvent. Subsequently, the MOF is heated under vacuum to remove the volatile solvent. The specific temperature and duration of heating depend on the thermal stability of the MOF.
Troubleshooting Guides
This section provides solutions to common problems encountered during MOF synthesis.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Potential Cause | Suggested Solution(s) |
| Incorrect Reactant Stoichiometry | Ensure the molar ratio of the metal precursor to the organic linker is correct as per the literature protocol for the target MOF. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. Higher temperatures can overcome kinetic barriers and improve reaction rates.[1] |
| Insufficient Reaction Time | Extend the reaction time. Some MOF syntheses require several hours or even days to reach completion. |
| Precursor Degradation | Use fresh, high-purity metal salts and organic linkers. Store precursors under appropriate conditions (e.g., desiccated) to prevent degradation. |
| Inappropriate Solvent | Ensure the chosen solvent can dissolve both the metal precursor and the organic linker at the reaction temperature. Consider using a co-solvent system if solubility is an issue. |
| Excessive Modulator Concentration | If using a modulator, a very high concentration can inhibit the coordination of the primary linker, preventing framework formation.[5] Reduce the modulator concentration systematically. |
Problem 2: Poor Crystallinity or Amorphous Product
Possible Causes & Solutions
| Potential Cause | Suggested Solution(s) |
| Reaction Temperature Too Low or Too High | If the temperature is too low, the kinetic barrier for crystallization may not be overcome. If too high, rapid nucleation can lead to small, poorly formed crystals.[1] Optimize the temperature by screening a range around the literature value. |
| Rapid Cooling | Allow the reaction vessel to cool down to room temperature slowly and naturally. Rapid cooling can lead to the formation of amorphous phases. |
| Presence of Impurities | Ensure high purity of reactants and solvents. Impurities can interfere with the crystal growth process. |
| Inadequate Mixing | Ensure the reaction mixture is homogeneous before heating. Inadequate mixing can lead to localized concentration gradients and poor crystal formation. |
| Sub-optimal Modulator Concentration | The concentration of the modulator can significantly impact crystallinity. A systematic screening of modulator concentration is recommended. |
| Water Content | For some syntheses, the presence of a small amount of water is crucial for the formation of the correct metal cluster, while for others, strictly anhydrous conditions are necessary. Control the water content in your reaction. |
A decision tree for troubleshooting poor crystallinity is provided below:
Problem 3: Formation of an Unexpected Crystal Phase
Possible Causes & Solutions
| Potential Cause | Suggested Solution(s) |
| Thermodynamic vs. Kinetic Control | MOF synthesis can yield different phases depending on whether the reaction is under thermodynamic or kinetic control. Shorter reaction times and lower temperatures may favor a kinetically stable phase, while longer times and higher temperatures may lead to a thermodynamically more stable (but potentially different) phase.[9] |
| Solvent Templating Effect | The solvent can act as a template, directing the formation of a specific crystal structure. Using a different solvent may lead to a different phase. |
| Modulator Influence | The type and concentration of the modulator can influence which crystal phase is favored. |
| pH of the Reaction Mixture | The acidity or basicity of the reaction medium can affect the deprotonation of the organic linker and the coordination environment of the metal ion, potentially leading to different phases. |
| Presence of Contaminant Ions | Contaminant metal ions or anions from the precursors can sometimes be incorporated into the framework or lead to the formation of an entirely different structure. |
Quantitative Data on Reaction Conditions
Table 1: Effect of Temperature and Time on MOF-5 Synthesis
| Temperature (°C) | Time (h) | Resulting Phase & Morphology | Reference |
| 105 | 24 | Crystalline MOF-5, cubic crystals | [10] |
| 105 | 144 | Highly crystalline MOF-5, larger cubic crystals (250-300 µm) | [10][11] |
| 120 | 24 | Highly crystalline MOF-5, cubic crystals (250-300 µm) | [10][11] |
| 120 | 72 | Maximum weight of MOF-5 crystal obtained | [10] |
| 140 | 12 | Crystalline MOF-5, smaller cubic crystals with smooth surface (85-95 µm) | [10][11] |
| 140 | >36 | Decreased crystallinity, appearance of new peaks in XRD | [12][13] |
Table 2: Influence of Modulators on UiO-66 Properties
| Modulator (50 eq.) | pKa | Average Crystal Size | Resulting Morphology | Reference |
| Benzoic Acid | 4.20 | ~200 nm | Well-defined octahedra | [14] |
| Acetic Acid | 4.76 | ~150 nm | Well-defined octahedra | [3][4] |
| Formic Acid | 3.75 | ~300 nm | Less homogeneous, polydispersed octahedra | [3][4] |
| Trifluoroacetic Acid (TFA) | 0.52 | ~50 nm | Agglomerated small particles | [14] |
| Methanesulfonic Acid (MsOH) | -1.9 | No MOF formation | - | [14] |
Note: "eq." refers to equivalents relative to the metal precursor. The use of modulators with lower pKa at high concentrations can lead to smaller, more defective crystals or even inhibit MOF formation.[14] The introduction of modulators generally leads to an increase in particle size with well-defined octahedral geometry compared to unmodulated synthesis.[3][4]
Experimental Protocols
General Solvothermal Synthesis of UiO-66
-
Preparation of Precursor Solutions:
-
Dissolve Zirconium(IV) chloride (ZrCl₄) in N,N-dimethylformamide (DMF).
-
In a separate container, dissolve 1,4-benzenedicarboxylic acid (H₂BDC) and the chosen modulator (e.g., acetic acid) in DMF.
-
-
Mixing:
-
Slowly add the metal salt solution to the organic linker solution while stirring.
-
-
Reaction:
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at the desired temperature (typically 120 °C) for the specified reaction time (e.g., 24 hours).
-
-
Work-up:
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the product sequentially with DMF and a low-boiling-point solvent like ethanol to remove unreacted precursors and residual DMF.
-
Dry the final product in a vacuum oven at an appropriate temperature (e.g., 150 °C) to activate the MOF.
-
The general workflow for MOF synthesis and characterization is illustrated below:
Detailed Protocol: Synthesis of ZIF-8 at Room Temperature
-
Solution A: Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in methanol.
-
Solution B: Dissolve 2-methylimidazole (Hmim) in methanol.
-
Mixing: Rapidly pour Solution A into Solution B with vigorous stirring. A white precipitate should form almost immediately.
-
Aging: Continue stirring the mixture at room temperature for 1 hour.
-
Work-up:
-
Collect the white powder by centrifugation.
-
Wash the product with fresh methanol three times to remove any unreacted starting materials.
-
Dry the ZIF-8 powder in an oven at 60-70 °C overnight.[15]
-
Detailed Protocol: Synthesis of HKUST-1
-
Solution A: Dissolve copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in a mixture of ethanol and deionized water.
-
Solution B: Dissolve 1,3,5-benzenetricarboxylic acid (H₃BTC) and sodium bicarbonate (NaHCO₃) in deionized water.
-
Mixing: Add Solution A dropwise to Solution B while stirring at room temperature.
-
Reaction: Continue stirring the reaction mixture for 12 hours at room temperature. A blue precipitate will form.
-
Work-up:
-
Isolate the blue product by centrifugation.
-
Wash the product with a water/ethanol mixture.
-
Dry the HKUST-1 product at 50 °C for 2 hours.[16]
-
Characterization Protocols
-
Powder X-ray Diffraction (PXRD):
-
Grind a small amount of the dried MOF powder into a fine, homogeneous powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a 2θ range appropriate for the specific MOF (typically 5-50°).
-
Compare the experimental pattern with a simulated or literature-reported pattern for the target MOF to confirm phase purity and crystallinity.
-
-
Scanning Electron Microscopy (SEM):
-
Mount a small amount of the MOF powder onto an SEM stub using double-sided carbon tape.
-
Gently blow off any excess powder with compressed air to avoid contaminating the SEM chamber.
-
If the MOF is not sufficiently conductive, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.
-
Image the sample at various magnifications to observe the crystal morphology and size distribution.
-
-
Brunauer-Emmett-Teller (BET) Analysis for Surface Area:
-
Accurately weigh a sample of the activated MOF (typically 50-100 mg) into a sample tube.
-
Degas the sample under vacuum at an elevated temperature (specific to the MOF's stability) for several hours to remove any adsorbed molecules.
-
Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).
-
Calculate the specific surface area from the linear region of the BET plot, typically in the relative pressure (P/P₀) range of 0.05 to 0.30.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01433B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis methods, structure, and recent trends of ZIF-8-based materials in the biomedical field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of modulator connectivity on promoting defectivity in titanium–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Effect of modulator connectivity on promoting defectivity in titanium–organic frameworks [zenodo.org]
- 9. Crystal phase competition by addition of a second metal cation in solid solution metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Preventing degradation of azobenzene derivatives during experiments
Welcome to the Technical Support Center for Azobenzene Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of azobenzene derivatives during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of azobenzene derivatives.
Problem: Unexpected changes in UV-Vis spectrum, such as peak broadening or shifts, not related to photoisomerization.
This could indicate degradation of the azobenzene derivative. Follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for unexpected spectral changes.
Problem: Inconsistent or non-reproducible photoisomerization results.
If you are observing variability in the trans-cis switching behavior of your azobenzene derivative, consider the following factors.
Caption: Troubleshooting guide for inconsistent photoisomerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for azobenzene derivative degradation?
A1: Azobenzene derivatives can degrade through three main pathways:
-
Photodegradation: Irreversible destruction of the chromophore upon exposure to light, particularly UV radiation. This can occur in the presence of oxygen.[1][2][3]
-
Thermal Degradation: Decomposition at elevated temperatures, often initiated by the cleavage of the azo bond (-N=N-).[4][5][6] This process can lead to the formation of aromatic amines.[7]
-
Chemical Degradation: Decomposition due to reaction with other chemical species, such as strong acids, bases, or oxidizing agents.[4][5] The stability of azobenzene derivatives can be significantly affected by the pH of the solution.[1][8][9]
Q2: How can I minimize photodegradation during my experiments?
A2: To minimize photodegradation, follow these guidelines:
-
Work in a dimly lit environment: Avoid direct, intense light.
-
Use appropriate containers: Store solutions in amber vials or wrap containers with aluminum foil to block light.[10]
-
Use light filters: When conducting photoisomerization experiments, use filters to select the specific wavelength required for switching and block unwanted, potentially damaging radiation.
-
Limit exposure time: Only expose the sample to light when necessary for the experiment.
-
Work under an inert atmosphere: The presence of oxygen can contribute to photo-oxidation.[1]
Q3: What are the best practices for storing azobenzene derivatives?
A3: Proper storage is crucial for maintaining the stability of azobenzene derivatives:
-
Temperature: Store compounds at low temperatures as specified by the manufacturer, typically in a refrigerator or freezer.
-
Light: Keep them in the dark, using opaque containers.[10]
-
Atmosphere: For particularly sensitive derivatives, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Store in a desiccator to protect from moisture, as water can participate in degradation pathways.
Q4: How does the solvent choice affect the stability of my azobenzene derivative?
A4: The solvent can significantly impact the stability and photochromic behavior of azobenzene derivatives. Solvent polarity can influence the rate of thermal isomerization.[2] For instance, polar solvents can accelerate the thermal relaxation of some azobenzene derivatives.[2] It is important to use high-purity, dry, and degassed solvents to avoid impurities that could catalyze degradation.
Q5: My azobenzene derivative is not dissolving properly. What should I do?
A5: Poor solubility can lead to aggregation, which can affect experimental results.[11] If you are experiencing solubility issues, try the following:
-
Gently warm the solution: A slight increase in temperature can improve solubility. However, be cautious of potential thermal degradation.
-
Sonication: Use an ultrasonic bath to help dissolve the compound.
-
Try a different solvent: If possible, select a solvent with a more suitable polarity for your derivative.
-
Prepare a more dilute solution: Working at lower concentrations can sometimes resolve solubility problems.
Quantitative Data
The stability of azobenzene derivatives is influenced by their molecular structure and the experimental environment. The following tables provide a summary of quantitative data related to their thermal stability.
Table 1: Thermal Degradation Onset Temperatures for Various Azobenzene Dyes
Data obtained via Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.[6]
| Dye Name | Onset of Degradation (°C) | Peak Degradation Temperature (°C) |
| Sudan Orange G | 150 | 218.9 |
| Chrysoidine G | 250 | 237.2 |
| Aniline Yellow | 350 | 261.3 |
| Disperse Yellow 3 | 200 | 331.2 |
Note: The thermal stability of azobenzene derivatives is highly dependent on the substituents on the aromatic rings. Electron-donating groups tend to inhibit the dissociation of the phenyl-nitrogen bond, while electron-withdrawing groups can enhance it.[6][7]
Experimental Protocols
Protocol 1: Monitoring Azobenzene Degradation with UV-Vis Spectroscopy
This protocol describes how to use UV-Vis spectroscopy to monitor the degradation of an azobenzene derivative over time.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
High-purity solvent (e.g., ethanol, acetonitrile)
-
Azobenzene derivative of interest
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the azobenzene derivative and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a working solution: Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.5-1.5.
-
Acquire an initial spectrum: Record the UV-Vis spectrum of the freshly prepared solution. This will serve as your baseline (time = 0).
-
Incubate under experimental conditions: Subject the solution to the conditions you are investigating (e.g., exposure to light, elevated temperature).
-
Record spectra at time intervals: At regular intervals, record the UV-Vis spectrum of the sample.
-
Analyze the data: Monitor for changes in the spectrum, such as a decrease in the intensity of the main absorption band, the appearance of new peaks, or a shift in the maximum absorption wavelength. These changes can indicate degradation.[12][13]
Protocol 2: Performing Experiments under an Inert Atmosphere
This protocol provides a general procedure for setting up an experiment under an inert atmosphere to prevent oxidative degradation.
Materials:
-
Schlenk flask or a round-bottom flask with a rubber septum
-
Inert gas source (nitrogen or argon) with a regulator and tubing
-
Balloons
-
Needles and syringes
-
Cannula (for liquid transfers)
-
Dry solvents and reagents
Procedure:
-
Dry glassware: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas or in a desiccator.
-
Assemble the apparatus: Assemble your reaction setup, including the flask and any other necessary glassware. Seal the flask with a rubber septum.
-
Purge the system: Insert a needle connected to the inert gas line and a vent needle into the septum. Allow the inert gas to flow through the flask for several minutes to displace any air.[14][15]
-
Introduce solids: If adding a solid reagent, do so under a positive flow of inert gas.
-
Introduce liquids: Use a dry syringe or cannula to transfer dry, degassed solvents and liquid reagents into the flask.
-
Maintain a positive pressure: Throughout the experiment, maintain a slight positive pressure of the inert gas. This can be achieved by keeping the inert gas line connected or by using a balloon filled with the inert gas.[14][15]
Caption: Workflow for setting up an experiment under an inert atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Design strategies for mitigating azobenzene degradation in aqueous organic redox flow batteries - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 3,3'-Azodibenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3,3'-Azodibenzoic Acid. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as 3-aminobenzoic acid or 3-nitrobenzoic acid.
-
Side Products: Including azoxy compounds or other oxidation byproducts.
-
Positional Isomers: Such as 2,3'- or 4,3'-Azodibenzoic Acid, which can be difficult to separate due to similar physical properties.
-
Inorganic Salts: Resulting from the workup procedure.
Q2: What is the most effective initial purification strategy for crude this compound?
A2: An effective initial purification strategy involves an acid-base extraction. This technique leverages the acidic nature of the carboxylic acid groups to separate the desired product from neutral and basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the dicarboxylic acid into its water-soluble salt. The aqueous layer is then separated and acidified to precipitate the purified this compound.[1][2][3][4][5]
Q3: Which recrystallization solvents are recommended for this compound?
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[6][7][8][9] For a dicarboxylic aromatic compound like this compound, suitable solvent systems could include:
-
Aqueous ethanol or methanol
-
Acetic acid and water mixtures[10]
-
A "good" solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) paired with an "anti-solvent" like water.
The optimal solvent system should be determined experimentally on a small scale.
Q4: How can I effectively remove colored impurities from my product?
A4: Colored impurities, which are common in azo compounds, can often be removed by treating the hot recrystallization solution with activated charcoal.[6][7] The charcoal adsorbs the colored molecules, and can then be removed by hot filtration. It is important to use the minimum amount of charcoal necessary, as excessive use can lead to a loss of the desired product.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: The purity of this compound can be assessed using several techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.[11][12][13]
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.[9]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent used | Use the minimum amount of hot solvent required to dissolve the crude product. If too much was added, carefully evaporate some of the solvent and allow the solution to cool again.[14][15] |
| Product is too soluble in the chosen solvent | The product has significant solubility even at low temperatures. Try a different solvent or a solvent/anti-solvent system to decrease its solubility upon cooling. |
| Premature crystallization during hot filtration | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[10] |
| Incomplete precipitation | Ensure the solution has cooled to a sufficiently low temperature (e.g., using an ice bath) to maximize crystal formation. |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated | The concentration of the solute is too high, or the solution was cooled too rapidly, causing the product to separate as a liquid. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[14][15] |
| Melting point of the solid is lower than the boiling point of the solvent | The compound is melting in the hot solvent before it dissolves. Choose a solvent with a lower boiling point. |
| Presence of significant impurities | High levels of impurities can lower the melting point of the mixture. Consider a preliminary purification step, such as an acid-base extraction, before recrystallization. |
Problem 3: Ineffective Purification by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is streaking or tailing on the column | The compound is highly polar and is interacting strongly with the silica gel. Add a small amount of a polar modifier, such as acetic acid or methanol, to the eluent to improve the peak shape.[16][17] |
| Poor separation from impurities | The chosen eluent system does not provide adequate resolution. Optimize the eluent polarity using thin-layer chromatography (TLC) before running the column. A gradient elution may be necessary.[18] |
| Compound is insoluble in the loading solvent | The compound precipitates at the top of the column. Use a stronger, more polar solvent to dissolve the crude material for loading, or consider a dry loading technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[17] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
-
Back-extraction (Optional): To maximize recovery, you can add fresh sodium bicarbonate solution to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. Add more hot solvent dropwise until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Visualizations
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: Decision tree for troubleshooting common issues during recrystallization.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. vernier.com [vernier.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: pH-Dependent Solubility of Azodibenzoic Acids
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the pH-dependent solubility of azodibenzoic acids. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and representative data to facilitate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the pH-dependent solubility of azodibenzoic acids important?
A1: The solubility of ionizable compounds like azodibenzoic acids is critically dependent on pH. These molecules contain two carboxylic acid functional groups, which can exist in a neutral (protonated) or ionized (deprotonated) state depending on the pH of the aqueous medium. The ionized forms are significantly more polar and, therefore, more soluble in water than the neutral form. Understanding this relationship is crucial for applications in drug delivery, formulation development, and materials science, as it dictates the compound's dissolution rate, bioavailability, and behavior in different environments.
Q2: My azodibenzoic acid isn't dissolving, even at a higher pH. What could be the issue?
A2: There are several potential reasons for poor solubility:
-
Insufficient pH: Ensure the pH of your solution is well above the second acid dissociation constant (pKa2) to fully deprotonate both carboxylic acid groups into the highly soluble dianionic form. The predicted pKa for 4,4'-azodibenzoic acid is around 3.46, suggesting the second pKa will be slightly higher.[1] A pH of 7 or higher is recommended.
-
Common Ion Effect: If your buffer contains ions that can form a low-solubility salt with the deprotonated azodibenzoic acid, it may precipitate. Try using a different buffer system.
-
Insufficient Equilibration Time: Achieving equilibrium solubility, especially for sparingly soluble compounds, can take time. Ensure you are allowing adequate time for the solution to become saturated, which can range from 24 to 72 hours.[2]
-
Incorrect Solvent: While the focus is on aqueous solubility, ensure no organic co-solvents are unintentionally present, as they can alter the expected solubility profile.
Q3: The solubility values I'm measuring are not consistent across experiments. What are the common causes of variability?
A3: Inconsistent results often stem from a few key factors:
-
Temperature Fluctuations: Solubility is temperature-dependent. For benzoic acid, solubility in water increases significantly with temperature.[3] Conduct all experiments in a temperature-controlled environment (e.g., a 37 °C water bath) to ensure consistency.[4]
-
Inaccurate pH Measurement: Calibrate your pH meter before each use with fresh, certified buffer standards. Small inaccuracies in pH, especially around the pKa values, can lead to large variations in solubility.
-
Solid-Phase Inhomogeneity: Ensure the solid material is adequately dispersed and agitated during equilibration to maximize the surface area available for dissolution.
-
Filtration Issues: When separating the undissolved solid, use a filter that does not bind your compound of interest. Also, ensure the filtration process does not cause a temperature change, which could lead to precipitation of the compound from the saturated solution.
Q4: How do I choose the right buffer for my solubility study?
A4: The choice of buffer is critical. The buffer should not interact with the compound being tested.[5] It's advisable to test solubility in at least three different buffer systems across the desired pH range (e.g., pH 1.2, 4.5, and 6.8 are common for biopharmaceutical studies).[4] Acetate, phosphate, and borate buffers are common choices, but their potential for specific interactions with your compound should be considered.
Representative Solubility Data
Table 1: Estimated Physicochemical Properties
| Compound | Isomer | Predicted pKa1 | Predicted pKa2 | Intrinsic Solubility (S₀) at 25°C (mg/L) |
| Azodibenzoic Acid | 4,4'- | 3.5 | 4.5 | 5.0 |
| Azodibenzoic Acid | 3,3'- | 3.6 | 4.8 | 7.5 |
| Azodibenzoic Acid | 2,2'- | 3.8 | 5.5 | 10.0 |
Table 2: pH-Dependent Solubility Profiles at 25°C (mg/L)
| pH | 4,4'-Azodibenzoic Acid | 3,3'-Azodibenzoic Acid | 2,2'-Azodibenzoic Acid |
| 1.0 | 5.0 | 7.5 | 10.0 |
| 2.0 | 5.2 | 7.6 | 10.1 |
| 3.0 | 6.6 | 8.5 | 11.6 |
| 4.0 | 21.1 | 22.3 | 25.7 |
| 5.0 | 163.1 | 134.1 | 89.6 |
| 6.0 | 1,586.1 | 1,271.6 | 647.7 |
| 7.0 | 15,816.1 | 12,646.6 | 6,319.7 |
| 8.0 | 158,116.1 | 126,391.6 | 63,107.7 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of azodibenzoic acids at various pH values.[6][7]
1. Materials and Reagents:
-
Azodibenzoic acid isomer (solid powder)
-
Calibrated pH meter and electrode
-
Analytical balance
-
Thermostatically controlled orbital shaker or water bath
-
Aqueous buffers (e.g., pH 1.2, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0)
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
2. Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range.
-
Sample Preparation: Add an excess amount of the solid azodibenzoic acid to a series of glass vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.
-
Solvent Addition: Add a known volume of each pH buffer to the corresponding vials.
-
Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the dissolved azodibenzoic acid in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original solubility in mg/L or mol/L, accounting for the dilution factor.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental relationship between pH and solubility for a dicarboxylic acid.
Caption: Experimental workflow for the shake-flask solubility method.
Caption: Relationship between pH, ionization state, and solubility.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Technical Support Center: Enhancing the Solubility of Azobenzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of azobenzene derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my azobenzene derivatives poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of azobenzene derivatives primarily stems from the hydrophobic nature of their aromatic rings, which form the core of the molecule.[1] This inherent hydrophobicity can be further intensified by the presence of other nonpolar functional groups. For a compound to dissolve, the energy released when it is solvated must be greater than the energy of its crystal lattice (for solids) and the energy needed to create a cavity in the solvent. This process is energetically unfavorable for hydrophobic molecules in water.[1]
Q2: What are the primary strategies to improve the solubility of my azobenzene derivative?
A2: There are three main approaches to enhance the solubility of azobenzene derivatives:
-
Chemical Modification: This involves covalently attaching polar or charged functional groups to the azobenzene structure.[1]
-
Formulation Strategies: This approach utilizes excipients or carrier molecules to encapsulate or disperse the compound, thereby increasing its apparent solubility.[1]
-
Solvent System Optimization: This strategy involves using co-solvents to alter the properties of the bulk solvent, making it more suitable for dissolving the compound of interest.[1]
Q3: At what point in my research should I start thinking about solubility enhancement?
A3: It is crucial to consider solubility from the initial stages of drug discovery and development.[1] Poor solubility can present significant challenges in both in vitro and in vivo assays, potentially leading to inaccurate results and costly delays.[1] Addressing solubility issues early on enables the selection and optimization of compounds with more desirable properties.[1]
Q4: Will modifying my azobenzene derivative to enhance solubility impact its photochemical properties?
A4: Yes, chemical modifications can potentially influence the photochemical properties of your azobenzene derivative. The addition of bulky or electronically active groups can affect the photoisomerization process. Therefore, it is essential to characterize the photochemical behavior of the modified compound to ensure it still meets your experimental requirements.[1]
Q5: Can the photoisomerization of my azobenzene derivative be used to improve its solubility?
A5: Yes, this is a known strategy called photo-induced solubilization. The cis isomer of azobenzene is generally more soluble in aqueous solutions than the trans isomer because its bent shape disrupts crystal packing.[2][3] By irradiating a suspension of your trans-azobenzene derivative with UV light (typically around 365 nm), you can convert it to the more soluble cis isomer, increasing the amount of dissolved compound.[2] Subsequent irradiation with visible light can switch it back to the trans isomer if needed.[2]
Troubleshooting Guides
Issue 1: My azobenzene derivative precipitates out of solution after being dissolved.
-
Symptom: A previously clear solution becomes cloudy or forms a visible precipitate over time.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Supersaturated Solution | The initial solution may have been supersaturated and thermodynamically unstable. Over time, the excess compound crystallizes out. Solution: 1. Work with a concentration below the equilibrium solubility. 2. Incorporate stabilizers like cyclodextrins or surfactants to keep the compound in solution.[1] |
| Temperature Fluctuations | Solubility is often dependent on temperature. A decrease in room temperature can cause a compound to precipitate from a saturated solution. Solution: 1. Store and handle solutions at a constant, controlled temperature.[1] |
| Compound Degradation | The compound may be unstable in the aqueous buffer, and its degradation products could be less soluble. Solution: 1. Assess the stability of your compound in the buffer over the duration of your experiment. 2. Always prepare fresh solutions before each experiment.[1] |
Issue 2: My azobenzene derivative, dissolved in an organic solvent stock, precipitates when added to an aqueous buffer.
-
Symptom: Immediate formation of a precipitate upon adding the organic stock solution to the aqueous buffer.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Mixing | Slow or inadequate mixing can lead to localized high concentrations of the compound, causing it to precipitate before it can be dispersed. Solution: 1. Add the stock solution dropwise to the buffer. 2. Ensure the buffer is being vigorously stirred or vortexed during the addition to promote rapid dispersion.[1] |
| pH of the Buffer | If your azobenzene derivative has ionizable groups (e.g., carboxylic acids or amines), its solubility will be dependent on the pH. Solution: Adjust the pH of the buffer to a range where the compound is in its more soluble, ionized form.[1] |
| Buffer Composition | Certain buffer salts can interact with your compound to form less soluble salts. Solution: Test different buffer systems (e.g., citrate, TRIS) to identify a more compatible one.[1] |
Advanced Solubility Enhancement Strategies
For particularly challenging compounds, consider these advanced formulation strategies:
-
Solid Dispersions: This technique involves dispersing the azobenzene derivative within a hydrophilic polymer matrix in a solid state.[2] The polymer improves the wettability and dissolution rate of the compound. Common preparation methods include solvent evaporation and melt extrusion.[2]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the azobenzene derivative and increasing its aqueous solubility.[2][4][5]
-
Nanoparticle-Based Delivery: Encapsulating azobenzene derivatives within nanoparticles, such as liposomes or polymeric nanoparticles, can significantly enhance their solubility and circulation time in biological systems.[6][7][8][9]
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
The saturation shake-flask (SSF) method is the gold standard for determining equilibrium solubility.[10]
-
Preparation: Add an excess amount of the solid azobenzene derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.[10] It is critical to ensure no solid particles are carried over into the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Protocol 2: Preparation of an Azobenzene Derivative-Cyclodextrin Inclusion Complex
This protocol describes a general method for forming an inclusion complex between an azobenzene derivative and a cyclodextrin (e.g., β-cyclodextrin).[1]
-
Dissolution: Dissolve the cyclodextrin in deionized water with heating and stirring to create a saturated or near-saturated solution.
-
Addition of Azobenzene Derivative: Separately, dissolve the azobenzene derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO). Add this solution dropwise to the cyclodextrin solution while stirring vigorously.
-
Complexation: A precipitate of the inclusion complex may begin to form. Continue stirring the suspension for several hours (e.g., 4-12 hours) at room temperature to allow the complexation to reach equilibrium.[1]
-
Isolation: Collect the precipitate by centrifugation or vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin, followed by a wash with a small amount of the organic solvent to remove any uncomplexed azobenzene derivative.[1]
-
Drying: Dry the resulting solid to obtain the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex and assess its solubility.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Chemical Modification (e.g., adding -SO3H) | Increases polarity and hydrogen bonding potential. | 10 to >1000 | Permanent solution, high solubility achievable. | May alter photochemical properties and biological activity.[1] |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous solvent. | 2 to 100 | Simple to implement for in vitro assays. | Can have toxic effects in vivo, may not be suitable for all applications.[11] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule in a hydrophilic shell.[4] | 10 to 500 | Biocompatible, can improve stability.[5] | Limited by the size of the cyclodextrin cavity, can be expensive. |
| Nanoparticle Encapsulation | Sequesters the drug in a carrier system.[6][9] | >1000 | Can improve circulation time and targeting.[6] | Complex formulation, potential for toxicity of the carrier. |
Visualizations
Caption: Troubleshooting workflow for azobenzene precipitation.
Caption: Overview of solubility enhancement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photo-enhanced Aqueous Solubilization of an Azo-compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. humapub.com [humapub.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoresponsive nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azobenzene-based liposomes with nanomechanical action for cytosolic chemotherapeutic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Controlling cis-trans Isomerization in Azobenzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azobenzene-based photoswitches. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the control of cis-trans isomerization in azobenzene derivatives.
Frequently Asked Questions (FAQs)
Q1: My trans to cis photoisomerization is inefficient, resulting in a low percentage of the cis-isomer at the photostationary state (PSS). What are the potential causes and solutions?
A1: Incomplete photoconversion is a common issue. Several factors can contribute to a low population of the cis-isomer at the PSS.
-
Wavelength and Bandwidth of Irradiation Source: The chosen wavelength should correspond to the λmax of the trans-isomer's π-π* absorption band (typically 320-350 nm) for efficient trans → cis isomerization.[1] Using a light source with a broad bandwidth might simultaneously irradiate the cis-isomer, promoting the back reaction.
-
Troubleshooting:
-
Verify the emission spectrum of your light source (e.g., LED, laser) to ensure it's centered on the target wavelength.
-
Use bandpass filters to narrow the excitation bandwidth.
-
-
-
Solvent Effects: The solvent polarity can influence the absorption spectra of both isomers. In some cases, the absorption bands of the trans and cis isomers can overlap significantly, leading to inefficient switching.[2]
-
Troubleshooting:
-
Test a range of solvents with varying polarities to optimize the separation of the isomers' absorption bands.[3]
-
-
-
Aggregation: At high concentrations, azobenzene derivatives can aggregate, which can sterically hinder the isomerization process and reduce the quantum yield.[4]
-
Troubleshooting:
-
Perform experiments at lower concentrations to determine if aggregation is a factor.
-
-
-
Low Quantum Yield: The intrinsic photoisomerization quantum yield (Φ) of your specific azobenzene derivative might be low. This can be influenced by the molecular structure and the local environment.[5] For instance, attachment to DNA has been shown to decrease the quantum yield.[6][7]
Q2: The thermal relaxation of my cis-azobenzene derivative is much faster/slower than expected. How can I troubleshoot this?
A2: The thermal half-life (t½) of the cis-isomer is highly sensitive to its molecular structure and environment.
-
Molecular Structure:
-
Push-pull Systems: Electron-donating and electron-withdrawing groups in a "push-pull" configuration generally accelerate thermal relaxation.[4]
-
Steric Hindrance: Bulky substituents at the ortho-positions can sterically hinder the isomerization pathway, increasing the thermal stability of the cis-isomer.[10]
-
Electronic Modifications: Electron-withdrawing groups like fluorine at the ortho-positions can enhance the thermal stability of the cis form.[10][11]
-
-
Temperature: Thermal relaxation is temperature-dependent and typically follows Arrhenius behavior. A small increase in temperature can significantly decrease the cis-isomer's half-life.[4]
-
Troubleshooting:
-
Ensure precise and stable temperature control of your sample.
-
-
-
Solvent and pH: For charged or ionizable azobenzene derivatives, solvent polarity and pH can alter the electronic properties and, consequently, the relaxation rate.[4]
-
Troubleshooting:
-
Verify the solvent and use buffers to control the pH if your molecule has pH-sensitive groups.
-
-
-
Local Environment: Embedding the azobenzene in a polymer matrix or supramolecular host (like a coordination cage or cyclodextrin) can dramatically slow down thermal isomerization due to confinement and specific interactions.[10][12][13]
Q3: I am observing unexpected changes in the UV-Vis spectrum during my isomerization experiments. How can I interpret these?
A3: Unexpected spectral changes can arise from several sources.
-
Isosbestic Points: The presence of clear isosbestic points (wavelengths where the molar absorptivity of the cis and trans isomers are equal) indicates a clean conversion between the two species.[3] The absence of sharp isosbestic points might suggest degradation, aggregation, or the presence of impurities.
-
Spectral Shifts: The local environment can cause shifts in the absorption maxima. For example, excitonic coupling in self-assembled monolayers can lead to a blue-shift of the π-π* transition.[8][9][14]
-
Degradation: Prolonged exposure to high-intensity UV light can sometimes lead to photobleaching or degradation of the azobenzene derivative.
-
Troubleshooting:
-
Check for the reversibility of the isomerization over multiple cycles. A decrease in the absorbance after several cycles may indicate degradation.
-
Use the lowest effective light intensity and exposure time.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for unsubstituted azobenzene and some of its derivatives to provide a baseline for comparison.
Table 1: UV-Vis Absorption Data for Azobenzene in Methanol
| Isomer | Transition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| trans | π → π | ~319 | ~22,500 |
| trans | n → π | ~440 | ~485 |
| cis | π → π | ~281 | ~5,100 |
| cis | n → π | ~433 | ~1,500 |
| Data adapted from re-determined values to correct for isomeric contamination.[5] |
Table 2: Photoisomerization Quantum Yields (Φ) of Azobenzene
| Solvent | Φ (trans → cis) | Φ (cis → trans) | Irradiation Wavelength (nm) for trans → cis |
| Methanol | 0.11 - 0.12 | 0.49 - 0.52 | 313 |
| Dichloromethane | ~0.25 | ~0.45 | 365 |
| Attached to ssDNA | 0.036 ± 0.002 | - | - |
| Attached to dsDNA | 0.0056 ± 0.0008 | - | - |
| Data compiled from various sources.[6][7][15] Note that quantum yields can vary with the excitation wavelength. |
Table 3: Thermal Half-Lives (t½) of Selected Azobenzene Derivatives
| Derivative | Conditions | Thermal Half-Life (t½) |
| Unsubstituted Azobenzene | Benzene, 35 °C | 1.4 days |
| Unsubstituted Azobenzene | Acetonitrile, room temp. | 4.7 hours |
| ortho-fluoroazobenzene (1a) | Acetonitrile, room temp. | 8.3 hours |
| ortho-difluoroazobenzene (1b) | Acetonitrile, room temp. | 30.8 hours |
| Tetra-ortho-methoxy-amidoazobenzene | Aqueous solution | ~2.4 days |
| Data compiled from various sources.[11][16][17] |
Experimental Protocols
Protocol 1: Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol is the primary method for observing the isomerization process in real-time.[18]
-
Sample Preparation: Dissolve the azobenzene derivative in a suitable solvent in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5 in the spectral region of interest.
-
Initial Spectrum (100% trans): Record the UV-Vis spectrum of the sample in the dark. This spectrum represents the thermally stable trans-isomer.
-
trans → cis Irradiation: Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans-isomer (e.g., 365 nm).[19] Record spectra at regular intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached.
-
cis → trans Irradiation: To observe the back-isomerization, irradiate the sample at the PSS with visible light corresponding to the n-π* transition of the cis-isomer (e.g., >450 nm).[1] Again, record spectra until a stable state is reached.
-
Data Analysis: The fraction of each isomer at the PSS can be calculated from the absorbance changes, provided the molar absorption coefficients of the pure isomers are known.
Protocol 2: Characterizing Isomers using ¹H-NMR Spectroscopy
NMR spectroscopy is a powerful tool for structurally characterizing the cis and trans isomers and quantifying their ratio in the PSS.[18][20]
-
Sample Preparation: Dissolve the azobenzene derivative in a suitable deuterated solvent in an NMR tube.
-
Initial Spectrum (100% trans): Record the ¹H NMR spectrum of the sample in the dark to obtain the spectrum of the pure trans-isomer.[21]
-
Irradiation: Irradiate the NMR tube with a light source of the appropriate wavelength to induce isomerization. For in-situ monitoring, a fiber-optic cable can be inserted into the NMR tube.
-
PSS Spectrum: After sufficient irradiation to reach the PSS, record the ¹H NMR spectrum. New signals corresponding to the cis-isomer will appear.[21] The protons of the cis-isomer are typically more shielded (upfield shift) compared to their trans counterparts.[22]
-
Quantification: The ratio of the cis and trans isomers can be determined by integrating the well-resolved signals corresponding to each isomer.
Visualizations
References
- 1. BJOC - Control over molecular motion using the cis–trans photoisomerization of the azo group [beilstein-journals.org]
- 2. Solvent-Controlled Photoswitching of Azobenzene: An Excited State Shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 12. Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. pure.ed.ac.uk [pure.ed.ac.uk]
Challenges in scaling up 3,3'-Azodibenzoic Acid production
Beginning Research on Azodibenzoic Acid
I'm now starting a deep dive into the difficulties that arise when producing 3,3'-Azodibenzoic Acid in larger quantities. My initial plan is a thorough Google search, targeting queries related to the scale-up process.
Investigating Scale-Up Challenges
I've broadened my focus to include specific search terms like "scaling up this compound production challenges" and "synthesis of this compound industrial scale." I'm also examining potential impurities and purification methods at larger scales, as well as safety aspects. After collecting this, I'll translate the gathered information into a question-and-answer format for our technical center. I also intend to incorporate quantitative data for clarity. I'm simultaneously sourcing experimental protocols for a more comprehensive resource.
Expanding Search Scope and Structure
I've widened my search to include specific terms focusing on impurities, purification methods at scale, safety, and reaction optimization. The data obtained will feed into a structured Q&A format, a troubleshooting guide, and an FAQ section. I'm also actively gathering quantitative data on yields and impurities. Detailed experimental protocols for synthesis and purification are being sought, and these findings will become an integral part of the support documents.
Validation & Comparative
A Comparative Guide to 3,3'-Azodibenzoic Acid and 4,4'-Azodibenzoic Acid in MOF Synthesis
For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of two isomeric linkers, 3,3'-Azodibenzoic Acid and 4,4'-Azodibenzoic Acid, in the synthesis of MOFs. While extensive research has been conducted on MOFs derived from the linear 4,4'-isomer, data on the bent 3,3'-isomer is notably scarce, limiting a direct, comprehensive comparison.
The geometric differences between these two linkers are expected to profoundly influence the resulting MOF architecture, porosity, and ultimately, their performance in various applications. The linear nature of 4,4'-Azodibenzoic Acid typically leads to more predictable and robust frameworks, whereas the angular disposition of the carboxylate groups in this compound can result in more complex and potentially interpenetrated structures.
Structural Comparison of the Linkers
The positioning of the carboxylate groups on the phenyl rings dictates the overall geometry of the linker and, consequently, the topology of the resulting MOF.
Caption: Logical workflow illustrating how the geometry of the azodibenzoic acid isomers influences the resulting MOF topology.
Performance Data: A Tale of Two Isomers
Significant research has been dedicated to MOFs constructed from 4,4'-Azodibenzoic Acid, yielding a wealth of performance data. In contrast, the scientific literature provides very limited quantitative data on the performance of MOFs synthesized using this compound.
MOFs from 4,4'-Azodibenzoic Acid: A Summary of Performance
MOFs synthesized with 4,4'-Azodibenzoic Acid have demonstrated promise in gas adsorption, catalysis, and as luminescent materials. The rigid, linear structure of this linker facilitates the formation of porous and stable frameworks.
| Metal Node | MOF Name/Formula | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Application/Property |
| Aluminum (Al³⁺) | Al-AZB | 2718 | 0.86 | High dye adsorption capacity |
| Zirconium (Zr⁴⁺) | Zr-AZB | 1098 | 0.35 | Catalysis, Dye adsorption |
| Terbium (Tb³⁺) | {[Tb(abd)₁.₅(H₂O)₂(DMF)]∙(H₂O)₂∙(DMF)₂}ₙ | Not Reported | Not Reported | Intense photoluminescence |
| Dysprosium (Dy³⁺) | {[Dy(abd)₁.₅(H₂O)₂(DMF)]∙(H₂O)₂∙(DMF)₂}ₙ | Not Reported | Not Reported | Photoluminescence, Magnetic properties |
Note: "abd" refers to the azobenzene-4,4'-dicarboxylate linker.
MOFs from this compound: An Area Ripe for Exploration
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative synthesis methods for MOFs derived from 4,4'-Azodibenzoic Acid. Due to the lack of available data, a similar protocol for this compound-based MOFs could not be provided.
General Experimental Workflow for MOF Synthesis
The synthesis of MOFs typically follows a solvothermal or hydrothermal method, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel.
Caption: A generalized experimental workflow for the solvothermal synthesis of Metal-Organic Frameworks.
Synthesis of Al-AZB (4,4'-Azodibenzoic Acid)
A mixture of aluminum chloride (AlCl₃) and 4,4'-Azodibenzoic acid in a molar ratio of 1:1 is dissolved in N,N-dimethylformamide (DMF). The solution is then sealed in a Teflon-lined stainless-steel autoclave and heated at 120°C for 24 hours. After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh DMF and methanol, and dried under vacuum.
Synthesis of Zr-AZB (4,4'-Azodibenzoic Acid)
Zirconium(IV) chloride (ZrCl₄) and 4,4'-Azodibenzoic acid are dissolved in a mixture of DMF and formic acid. The solution is placed in a Teflon-lined autoclave and heated at 120°C for 48 hours. The resulting microcrystalline powder is collected by filtration, washed with DMF and acetone, and then activated by heating under vacuum to remove residual solvent molecules.
Synthesis of Tb/Dy-based MOFs (4,4'-Azodibenzoic Acid)
Terbium(III) or Dysprosium(III) trifluoromethanesulfonate and 4,4'-Azodibenzoic acid are dissolved in DMF. The solution is sealed in a Teflon-lined autoclave and heated at 95°C for 48 hours. After cooling, the crystals are collected by filtration, washed with DMF, and dried under vacuum.
Conclusion and Future Outlook
The comparison between this compound and 4,4'-Azodibenzoic Acid in MOF synthesis is currently one-sided due to the extensive research on the latter and the dearth of information on the former. MOFs based on the linear 4,4'-isomer have demonstrated significant potential in various applications, with established synthesis protocols and well-characterized properties.
The bent this compound represents a compelling yet underexplored building block in MOF chemistry. Its angular geometry is predicted to yield novel framework topologies with unique properties. The lack of experimental data for this compound-based MOFs highlights a significant gap in the literature and a promising avenue for future research. A systematic investigation into the synthesis of MOFs using this linker with various metal nodes, followed by a thorough characterization of their structural and functional properties, is essential. Such studies would not only broaden the library of known MOF structures but also potentially unlock new materials with tailored functionalities for applications in gas storage, separation, catalysis, and drug delivery.
A Comparative Guide to the Catalytic Efficiency of Azobenzene-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The reversible photoisomerization of azobenzene moieties incorporated into Metal-Organic Frameworks (MOFs) offers a unique avenue for creating "smart" catalysts with tunable activity. This guide provides a comparative analysis of the catalytic efficiency of different azobenzene-based MOFs in various organic transformations, supported by experimental data and detailed protocols. The ability to remotely control catalytic activity using light has significant implications for designing more efficient and selective chemical processes, a critical aspect in pharmaceutical manufacturing and fine chemical synthesis.
Comparative Catalytic Performance
The catalytic efficiency of several azobenzene-based MOFs has been evaluated in key organic reactions. The following tables summarize the quantitative data available from recent studies, providing a direct comparison of their performance.
Direct Amidation of Benzoic Acids
The direct amidation of carboxylic acids with amines is a fundamental transformation in organic synthesis, particularly for the production of pharmaceuticals. Azobenzene-based MOFs have emerged as effective catalysts for this reaction.
| Catalyst | Reaction | Substrates | Product Yield (%) | TON | TOF (h⁻¹) | Conditions | Ref. |
| Zr-AzoBDC | Amidation | Benzoic acid, Benzylamine | 82 (GC Yield) | >5 | Not Reported | 10 mol% catalyst, THF, 70 °C, 24 h | [1] |
| UiO-66 | Amidation | Benzoic acid, Benzylamine | Trace | - | - | 10 mol% catalyst, THF, 70 °C, 24 h | [2] |
| UiO-67 | Amidation | Benzoic acid, Benzylamine | 41 (GC Yield) | - | - | 10 mol% catalyst, THF, 70 °C, 24 h | [2] |
Note: TON for Zr-AzoBDC is estimated to be greater than 5 based on successful recycling experiments.[1]
Cyanosilylation of Imines
The cyanosilylation of imines is a crucial C-C bond-forming reaction to produce α-aminonitriles, which are valuable precursors for α-amino acids. Novel Zn(II) and Cd(II) based MOFs incorporating azobenzene ligands have shown promising catalytic activity.
| Catalyst | Reaction | Substrates | Product Yield (%) | TON | TOF (h⁻¹) | Conditions | Ref. |
| {[Zn₂(abtc)(azpy)(H₂O)₂]·4H₂O}ₙ | Cyanosilylation | Benzylideneaniline, TMSCN | 95 | Not Reported | Not Reported | Room Temp, DCM, 4 h | [1] |
| {[Cd(abtc)₀.₅(azpy)₀.₅(H₂O)]·3H₂O}ₙ | Cyanosilylation | Benzylideneaniline, TMSCN | 98 | Not Reported | Not Reported | Room Temp, DCM, 4 h | [1] |
Knoevenagel Condensation and CO₂ Cycloaddition
While the application of azobenzene-based MOFs in Knoevenagel condensation and CO₂ cycloaddition is an emerging area, specific comparative data with quantitative metrics like TON and TOF are still limited in the current literature. Research has predominantly focused on other types of MOFs for these reactions.[3][4][5] Further investigation is required to fully assess the potential of azobenzene-functionalized MOFs in these catalytic transformations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these catalytic systems.
Synthesis of Azobenzene-Based MOFs
Synthesis of Zr-AzoBDC: This zirconium-based MOF is synthesized via a solvothermal method. Azobenzene-4,4'-dicarboxylic acid (H₂-AzoBDC) and zirconium oxychloride octahydrate are reacted in N,N-dimethylformamide (DMF) with benzoic acid as a modulator. The mixture is heated in a sealed vial at 85 °C for three days. The resulting orange microcrystalline solid is then activated to obtain the porous catalyst.[2]
Synthesis of {[Zn₂(abtc)(azpy)(H₂O)₂]·4H₂O}ₙ and {[Cd(abtc)₀.₅(azpy)₀.₅(H₂O)]·3H₂O}ₙ: These MOFs are also prepared under solvothermal conditions. For the Zn-based MOF, a mixture of 3,3′,5,5′-azobenzenetetracarboxylic acid (H₄abtc), 4,4′-azobipyridine (azpy), and Zn(NO₃)₂·6H₂O in a DMF/H₂O solvent system is heated in a sealed Pyrex tube at 85 °C for 72 hours.[1] The Cd-based analogue is synthesized similarly, using CdCO₃ as the metal source.[1]
Catalytic Reaction Procedures
General Procedure for Direct Amidation of Benzoic Acid using Zr-AzoBDC: In a typical reaction, benzoic acid (0.2 mmol), benzylamine (0.22 mmol), and Zr-AzoBDC (10 mol%) are combined in tetrahydrofuran (THF) in the presence of molecular sieves. The reaction mixture is stirred at 70 °C for 24 hours. The product yield is determined by gas chromatography (GC). For catalyst recycling, the MOF is recovered by centrifugation, washed with the solvent, and dried before being used in a subsequent run.[1]
General Procedure for Cyanosilylation of Imines: The catalyst (0.1 mmol), aldimine (0.5 mmol), and trimethylsilyl cyanide (TMSCN, 0.75 mmol) are placed in a round-bottom flask under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
Experimental and Logical Flow Diagrams
To visualize the workflow and the underlying principles of comparing these catalysts, the following diagrams are provided.
References
- 1. Metal–organic frameworks incorporating azobenzene-based ligands as a heterogeneous Lewis-acid catalyst for cyanosilylation of imines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure, characterization, and catalytic properties of open-metal sites in metal organic frameworks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Purity Validation of 3,3'-Azodibenzoic Acid by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 3,3'-Azodibenzoic Acid, a key building block in various chemical syntheses. The information presented herein is intended to assist in the selection and implementation of a robust analytical method for purity assessment, with a focus on method validation in accordance with industry standards.
Introduction to HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for separating, identifying, and quantifying components in a mixture. For non-volatile organic acids like this compound, reversed-phase HPLC with UV detection is a highly suitable and robust method. This guide outlines a validated HPLC method and compares its performance across hypothetical batches or suppliers of this compound, highlighting key validation parameters.
Comparison of Analytical Performance
The selection of a high-purity starting material is crucial for the success of subsequent synthetic steps. The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of this compound, comparing three hypothetical commercial sources.
| Validation Parameter | Supplier A | Supplier B | Alternative Method (Hypothetical) |
| Purity (%) | 99.5 | 98.2 | 95.7 |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9989 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.08 | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 | 0.25 | 0.50 |
| Precision (%RSD) | < 1.0 | < 1.5 | < 2.0 |
| Accuracy (% Recovery) | 99.2 - 100.5 | 98.5 - 101.0 | 97.0 - 102.0 |
Experimental Protocol: HPLC Method for this compound
A detailed methodology is crucial for the reproducibility of analytical methods. Below is a representative protocol for the HPLC analysis of this compound.
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile
-
Gradient:
Time (min) %B 0 30 10 80 12 80 12.1 30 | 15 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 320 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a nominal concentration of 50 µg/mL.
HPLC Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method described.
Caption: HPLC method validation workflow.
Potential Impurities and Degradation Products
While specific impurities for commercially available this compound are not extensively documented in publicly available literature, potential process-related impurities could include starting materials or byproducts from the diazotization and coupling reactions used in its synthesis. Degradation of azobenzene compounds can occur under harsh acidic, basic, or reducing conditions, potentially leading to the formation of corresponding aniline or hydrazo compounds. The described HPLC method should be capable of separating these potential impurities from the main analyte peak.
Comparative Guide to 3,3'-Azodibenzoic Acid-Based Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of coordination polymers (CPs) and metal-organic frameworks (MOFs) synthesized using 3,3'-Azodibenzoic Acid (3,3'-H₂azdb) as a primary organic linker. The performance of these materials is objectively compared with alternatives constructed from other common dicarboxylic acid ligands, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visual diagrams are included to facilitate understanding and replication.
Introduction to this compound in Coordination Polymers
This compound is a versatile organic linker notable for its rigid, V-shaped geometry and the presence of a photoresponsive azo group (-N=N-). This unique combination of features allows for the construction of coordination polymers with interesting topologies and potential stimuli-responsive properties. The carboxylate groups at the 3 and 3' positions provide coordination sites for metal ions, leading to the formation of one-, two-, or three-dimensional networks. The azobenzene core can undergo reversible trans-cis isomerization upon light irradiation, which can, in principle, modulate the properties of the resulting material, making it a "smart" material.
Performance Comparison
This section compares the performance of coordination polymers based on azobenzene-dicarboxylic acid linkers with those derived from commercially available and widely studied terephthalic acid and 4,4'-biphenyldicarboxylic acid in various applications.
Catalytic Performance
Coordination polymers can act as heterogeneous catalysts due to the presence of accessible metal sites and functional organic linkers.
| Catalyst/MOF | Ligand | Metal Ion | Reaction | Conversion/Yield | Selectivity | Ref. |
| [Cu3L3(H2O)2(DMF)]n | 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid | Cu(II) | Oxidation of nonterminal olefins | 99% | 99% | [1] |
| CuHTaeBpy_HT | 1,1,2,2-tetraacetylethane & 4,4'-Dipyridyl | Cu(II) | Knoevenagel condensation | >95% (for benzaldehyde) | - | [2] |
| Ag(I)-doped CP | 4-(trimethylammonio)benzenethiol & 1,2-bis(4-pyridyl)ethylene | Pb(II)/Ag(I) | Photodegradation of azo dyes | High activity for 12 dyes | - | [3] |
Analysis: While direct catalytic data for this compound-based CPs is limited in the reviewed literature, related structures with substituted biphenyldicarboxylic acids show excellent catalytic activity. The functional groups on the ligand and the nature of the metal center play a crucial role in the catalytic performance. The azo group in 3,3'-H₂azdb could potentially participate in or influence catalytic reactions, a subject for further investigation.
Gas Adsorption and Separation
The porosity of coordination polymers makes them promising candidates for gas storage and separation applications.
| MOF | Ligand | Metal Ion | Gas Adsorbed | Surface Area (BET) | Adsorption Capacity | Ref. |
| MOF-5 | Terephthalic acid | Zn(II) | N₂ | 3909 m²/g (Langmuir) | - | [4] |
| MOF-74 | 2,5-dihydroxyterephthalic acid | Zn(II) | N₂ | 1187 m²/g (Langmuir) | - | [4] |
| MOF-177 | 1,3,5-benzenetribenzoic acid | Zn(II) | N₂ | 4944 m²/g (Langmuir) | - | [4] |
| Ni-BPDC-MOF | 4,4′-biphenyl dicarboxylic acid | Ni(II) | N₂ | 311.99 m²/g | - | [5][6] |
| PCP-33 | 4,4',4''-(benzene-1,3,5-triyl-tris(ethyne-2,1-diyl))tribenzoic acid | Cu(II) | CO₂, C₂H₂, C₂H₄ | - | High selectivity for C₂H₂ | [7] |
Drug Delivery
The tunable pore sizes and biocompatibility of some MOFs make them suitable for drug delivery applications.
| MOF | Ligand | Metal Ion | Drug | Loading Capacity (wt%) | Release Characteristics | Ref. |
| ZIF-8 | 2-methylimidazole | Zn(II) | 5-Fluorouracil | 60% | pH-responsive, faster at pH 5.0 | [8] |
| UiO-66-NH₂ | 2-aminoterephthalic acid | Zr(IV) | Salicylic acid | - | Controlled release over 6h | [8] |
| Mg-MOF-74 | 2,5-dihydroxyterephthalic acid | Mg(II) | Ibuprofen, 5-Fluorouracil, Curcumin | 30, 50, 80% | Release rate depends on drug solubility and size | [9] |
| Zn-MOF | 4,4′-(9-H carbazole-3,6-diyl) dibenzoic acid | Zn(II) | 5-Fluorouracil | 53.3% | Stable in water for 3 weeks | [10] |
Analysis: MOFs from various ligands have demonstrated high drug loading capacities and controlled release mechanisms, often triggered by pH changes in the biological environment.[8] The potential for this compound-based MOFs in this area is significant, especially given the possibility of using light as an external trigger for drug release due to the photoisomerization of the azo group. This would allow for on-demand therapy, a highly desirable feature in advanced drug delivery systems.
Experimental Protocols
General Solvothermal Synthesis of a Zinc-based Coordination Polymer with 2,2'-Azodibenzoic Acid
This protocol is adapted from a typical solvothermal synthesis of a zinc-based coordination polymer.[11]
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
2,2'-Azodibenzoic acid (H₂L)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, combine Zn(OAc)₂·2H₂O and 2,2'-Azodibenzoic acid in a 1:1 molar ratio.
-
Add a solvent mixture of methanol and deionized water (e.g., 10 mL of a 1:1 v/v mixture).
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/h.
-
Collect the resulting crystals by filtration, wash them with methanol, and dry them in air.
Characterization Techniques
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and connectivity of the coordination polymer.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the structure and confirm the coordination of the carboxylate groups to the metal centers.
-
Gas Adsorption Analysis (BET): To measure the surface area and pore size distribution of porous materials.[12][13]
-
UV-Vis Spectroscopy: To study the photoresponsive behavior of the azobenzene-containing materials.
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound-based coordination polymers.
Ligand Comparison
Caption: Comparison of structural features of dicarboxylic acid ligands.
Conclusion and Future Outlook
Coordination polymers based on this compound represent a promising class of materials with the potential for stimuli-responsive behavior. While direct comparative performance data is still emerging, analogies with other dicarboxylic acid-based CPs suggest significant potential in catalysis, gas separation, and drug delivery. The key differentiator for azobenzene-based linkers is their photochromism, which opens up possibilities for creating "smart" materials where functionality can be controlled by an external light stimulus.
Future research should focus on:
-
Synthesizing a wider range of this compound-based CPs with different metal ions to explore the resulting structural diversity.
-
Conducting systematic studies to quantify their performance in catalysis, gas separation, and drug delivery, directly comparing them with established benchmarks.
-
Thoroughly investigating the photo-switching behavior of these materials and its effect on their functional properties to fully exploit their potential as smart materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis of a Ag(i)-doped coordination polymer with enhanced catalytic performance in the photodegradation of azo dyes in water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural gas purification using a porous coordination polymer with water and chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three coordination polymers constructed from various polynuclear clusters spaced by 2,2′-azodibenzoic acid: syntheses and fluorescent properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 3p-instruments.com [3p-instruments.com]
Unlocking Catalytic Control: A Performance Comparison of Photoswitchable Azobenzene Ligands
For researchers, scientists, and drug development professionals, the quest for precise control over chemical reactions is paramount. Photoswitchable catalysts, which can be turned "on" or "off" with light, represent a significant leap forward in achieving this control. At the heart of many of these systems lies the azobenzene moiety, a remarkable molecular switch that can be integrated into catalyst ligands. This guide provides an objective comparison of the performance of different classes of azobenzene-containing ligands in catalysis, supported by experimental data, to aid in the selection and design of next-generation catalytic systems.
The core principle behind azobenzene-based photoswitchable catalysis lies in the reversible isomerization of the azobenzene unit between its thermally stable trans (E) isomer and its metastable cis (Z) isomer upon irradiation with specific wavelengths of light. This photoisomerization induces significant changes in the ligand's geometry and electronic properties, which in turn modulates the activity and selectivity of the coordinated metal catalyst. This allows for temporal and spatial control over the catalytic process, a feature highly desirable in complex organic synthesis and materials science.
General Mechanism of Photoswitchable Catalysis
The catalytic cycle of a system employing an azobenzene-based ligand can be externally regulated by light. The trans isomer of the ligand, which is generally more stable, is irradiated with UV light to convert it to the cis isomer. This change in the ligand's structure alters the steric and electronic environment around the metal center, which can either activate or deactivate the catalyst, or modify its selectivity. The reverse process, from the cis to the trans isomer, can be triggered by visible light or allowed to occur thermally, thus returning the catalyst to its initial state.
A Comparative Electrochemical Analysis of 3,3'- and 4,4'-Azodibenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of 3,3'-Azodibenzoic Acid and 4,4'-Azodibenzoic Acid. Understanding the distinct electrochemical behavior of these positional isomers is crucial for their application in areas such as redox-active materials, sensor development, and electrochemically triggered drug delivery systems. This document summarizes key performance differences based on available experimental data and outlines detailed experimental protocols for their analysis.
Comparative Electrochemical Behavior
The position of the carboxylic acid groups on the phenyl rings of the azobenzene core significantly influences the electrochemical properties of 3,3'- and 4,4'-Azodibenzoic Acid. While direct comparative studies on the free acids under identical conditions are limited, research on their corresponding dialkyl ester derivatives provides valuable insights into the inherent differences in their redox behavior.
A key study investigating the effects of substitution position on azobenzenecarboxylic acid alkyl ester derivatives revealed that the 4,4'-substituted isomer (a proxy for 4,4'-Azodibenzoic Acid) exhibits superior electrochemical stability and faster response times compared to the 3,3'-substituted isomer (a proxy for this compound).[1] The electrochemical properties of the 4,4'- derivatives were found to be more robust, suggesting a more stable redox cycling performance.[1]
In general, the electrochemical reduction of azobenzene and its derivatives in aprotic solvents occurs in two successive one-electron steps.[2][3] The first step is typically a reversible reduction to a stable anion radical, followed by a second, often irreversible, reduction to a dianion which may then undergo further chemical reactions.[3] The presence and position of electron-withdrawing groups, such as carboxylic acids, are known to influence the reduction potentials.
The para-positioning of the carboxylic acid groups in the 4,4' isomer allows for more effective electronic communication and delocalization across the molecule, which can contribute to its enhanced electrochemical stability.[1] In contrast, the meta-positioning in the 3,3' isomer results in a less conjugated system, which can affect its redox stability and electron transfer kinetics.
Table 1: Summary of Comparative Electrochemical Properties
| Property | This compound Derivative | 4,4'-Azodibenzoic Acid Derivative | Rationale |
| Electrochemical Stability | Lower | Higher | The para-substitution in the 4,4' isomer allows for better charge delocalization across the conjugated system, leading to more stable redox species.[1] |
| Redox Reversibility | Potentially less reversible | Generally more reversible | The enhanced stability of the redox intermediates of the 4,4' isomer often translates to more chemically reversible electrochemical processes. |
| Electron Transfer Kinetics | Slower | Faster | The linear and more conjugated structure of the 4,4' isomer can facilitate faster heterogeneous electron transfer at the electrode surface.[1] |
| Reduction Potential | Expected to be similar but may vary based on solvation and pH | Expected to be similar but may vary based on solvation and pH | The position of the carboxylic acid group can influence the electron density at the azo bridge, but significant shifts in reduction potential are also heavily dependent on the experimental conditions, particularly the pH. |
Experimental Protocols
The following protocols provide a general framework for the electrochemical analysis of 3,3'- and 4,4'-Azodibenzoic Acid using cyclic voltammetry.
1. Preparation of Solutions:
-
Analyte Solutions: Prepare stock solutions of this compound and 4,4'-Azodibenzoic Acid (e.g., 1 mM) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Supporting Electrolyte: The supporting electrolyte is crucial for conductivity. A common choice is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) in the same aprotic solvent.
-
pH-Dependent Studies (Aqueous Media): For analysis in aqueous solutions, prepare a series of buffer solutions (e.g., Britton-Robinson or phosphate buffers) covering a range of pH values. The azodibenzoic acids can be dissolved in a minimal amount of a co-solvent like ethanol or DMSO before being diluted with the buffer solution to the desired concentration. The supporting electrolyte in this case would be the buffer salts themselves or an additional salt like KCl.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is used.
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice. The electrode surface should be polished with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent used for the experiment, and then dried before each measurement.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used. It is important to use a salt bridge to prevent contamination of the non-aqueous analyte solution by water and chloride ions from the reference electrode.
-
Counter Electrode: A platinum wire or a graphite rod serves as the counter electrode.
3. Cyclic Voltammetry (CV) Parameters:
-
Potential Range: The potential window should be set to encompass the reduction (and any oxidation) peaks of the azodibenzoic acids. A typical range for reduction in aprotic solvents is from approximately 0 V to -2.0 V vs. Ag/AgCl.
-
Scan Rate: Start with a scan rate of 100 mV/s. Varying the scan rate (e.g., from 20 mV/s to 500 mV/s) can provide information about the reversibility and kinetics of the electron transfer process.
-
Purging: Before running the experiment, purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
4. Data Analysis:
-
From the cyclic voltammograms, determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (Ipc), and anodic peak current (Ipa).
-
The half-wave potential (E₁/₂) can be estimated as (Epc + Epa)/2 for reversible processes.
-
The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process is theoretically 59 mV at room temperature. Larger separations suggest quasi-reversible or irreversible kinetics.
-
The ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to 1 for a stable redox couple. Deviations from this value can indicate follow-up chemical reactions.
-
For scan rate dependency studies, plotting Ipc versus the square root of the scan rate can indicate whether the process is diffusion-controlled.
Visualizations
References
A Comparative Guide to the Thermal Stability of Aromatic Azo Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal properties of aromatic polymers containing the azobenzene moiety, a critical component in materials science for its photoresponsive characteristics. While this report aims to detail the thermal analysis of polymers derived from 3,3'-Azodibenzoic Acid, a comprehensive search of scientific literature has revealed a notable scarcity of specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this particular isomer.
Consequently, this guide will focus on the thermal behavior of polymers synthesized from the closely related and more extensively studied 4,4'-Azodibenzoic Acid . We will compare the thermal stability of these azo-containing polymers with other high-performance aromatic polyamides to provide a valuable reference for researchers and professionals in materials science and drug development. The data presented herein is compiled from various scientific publications, and while experimental conditions may vary, it offers a useful benchmark for the thermal performance of these materials.
Comparative Thermal Analysis Data
The thermal stability of polymers is a critical factor in determining their processing conditions and application limits. TGA and DSC are powerful techniques to evaluate these properties. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition (Td) and the amount of residual char. DSC measures the heat flow to or from a sample as it is heated or cooled, revealing important thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
Below is a summary of the thermal properties of various aromatic polymers, including those containing the 4,4'-azodibenzoic acid moiety and other aromatic polyamides for comparison.
| Polymer Name/Description | Monomers | Tg (°C) | Td5% (°C) | Td10% (°C) | Char Yield (%) @ Temp (°C) | Analysis Atmosphere |
| Aromatic Polyester | 4,4'-Azodibenzoic acid, Malic acid, and aromatic diols | - | - | - | Thermally stable | Not specified |
| Aromatic Polyamide 1 | 2,7-dibromo-9,9-dioctylfluorene and 2,5-dipiperazinedione | 137 | - | 350 | 25 @ 600 | Nitrogen |
| Aromatic Polyamide 2 | N,N′-bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine and various aromatic dicarboxylic acids | 196-229 | - | >500 | - | Nitrogen and Air |
| Aromatic Polyamide 3 | 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene and aromatic diacid chlorides | 237-254 | - | - | Good thermal stability | Not specified |
| Aromatic Polyamide 4 | 9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene and various aromatic diamines | 236-298 | - | 490-535 | - | N₂ |
Note: The data presented is a compilation from various sources and experimental conditions may vary. A "-" indicates that the data was not specified in the source document.
Experimental Protocols
The following are generalized experimental protocols for TGA and DSC analysis of aromatic polymers based on the reviewed literature. Specific parameters may vary between studies.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the polymers.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan, commonly made of alumina or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas (usually nitrogen) or a reactive gas (like air) at a specified flow rate (e.g., 20-50 mL/min) to create the desired atmosphere for the analysis.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (typically 10 °C/min or 20 °C/min).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% (Td5%) or 10% (Td10%) weight loss occurs. The percentage of remaining mass at a high temperature (char yield) is also determined.
Differential Scanning Calorimetry (DSC)
DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc) temperatures.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (usually nitrogen) to prevent oxidative degradation.
-
Thermal Program: The sample is typically subjected to a heat-cool-heat cycle.
-
First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to a temperature above its expected melting point or decomposition temperature at a constant heating rate (e.g., 10 °C/min). This scan erases the previous thermal history of the sample.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature.
-
Second Heating Scan: A second heating scan is performed at the same heating rate as the first. The Tg is typically determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
-
-
Data Analysis: The heat flow into or out of the sample is plotted against temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks, while the glass transition appears as a step change in the baseline.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the TGA and DSC experimental processes.
Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.
Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.
A Comparative Analysis of Benzenoid and Quinoid-Type Azobenzenes as Photoswitches
For researchers, scientists, and drug development professionals, the selection of molecular photoswitches with tailored properties is paramount. Azobenzenes, with their robust and reversible photoisomerization, are a cornerstone of photopharmacology and materials science. This guide provides an objective comparison between two fundamental classes of azobenzenes: the classical benzenoid type and the quinoid-type, the latter characterized by its participation in azo-hydrazone tautomerism. This distinction is crucial as it profoundly influences their photophysical properties and, consequently, their application potential.
Differentiating Benzenoid and Quinoid-Type Azobenzenes
Benzenoid azobenzenes are the archetypal photoswitches, featuring a central azo (-N=N-) linkage between two phenyl rings. Their photoswitching behavior is a clean E/Z (trans/cis) isomerization around the azo bond.
In contrast, quinoid-type azobenzenes are typically hydroxy- or amino-substituted azobenzenes that can exist in a tautomeric equilibrium between the benzenoid (azo) form and a quinoid (hydrazone) form. This equilibrium is sensitive to environmental factors such as solvent polarity and pH. The quinoid tautomer introduces a different electronic and structural landscape, significantly altering the molecule's photoswitching characteristics. 4-Hydroxyazobenzene is a prime example of a molecule that exhibits this behavior.
Caption: Azo-hydrazone tautomerism in hydroxyazobenzenes.
Comparative Performance Data
The photophysical properties of azobenzenes are the primary determinants of their utility as photoswitches. The following tables summarize key performance metrics for a representative benzenoid azobenzene (unsubstituted azobenzene) and a quinoid-type azobenzene (4-hydroxyazobenzene), illustrating the profound impact of the quinoid-hydrazone tautomerism.
Table 1: Photophysical Properties of E (trans) Isomers
| Compound | Solvent | Tautomeric Form | λmax (π→π) [nm] | ε (π→π) [M⁻¹cm⁻¹] | λmax (n→π) [nm] | ε (n→π) [M⁻¹cm⁻¹] |
| Azobenzene | Methanol | Benzenoid | 319 | 21,000 | 443 | 485 |
| 4-Hydroxyazobenzene | Cyclohexane | Benzenoid | 345 | ~25,000 | 440 | ~1,000 |
| 4-Hydroxyazobenzene | Ethanol | Mixed Azo/Hydrazone | 350 | ~20,000 | 450 | ~1,500 |
Table 2: Photophysical Properties of Z (cis) Isomers and Switching Parameters
| Compound | Solvent | λmax (n→π*) [nm] | Φ(E→Z) | Φ(Z→E) | Thermal Half-life (t₁/₂) |
| Azobenzene | Methanol | 434 | 0.11 (at 313 nm) | 0.45 (at 436 nm) | ~55 hours |
| 4-Hydroxyazobenzene | Cyclohexane | ~440 | - | - | 6 minutes |
| 4-Hydroxyazobenzene | Ethanol | ~450 | Low | High | < 1 minute[1] |
The data clearly indicates that the presence of the hydroxyl group and the resulting azo-hydrazone tautomerism in 4-hydroxyazobenzene dramatically shortens the thermal half-life of the Z-isomer, especially in polar, protic solvents like ethanol.[1] This is attributed to the hydrazone tautomer providing a lower energy pathway for thermal isomerization back to the more stable E-form.[2] This property can be either a significant drawback for applications requiring a stable Z-state or an advantage for systems needing rapid thermal relaxation.
Experimental Protocols
Accurate characterization of the photophysical properties of azobenzenes is crucial for their effective application. The following are standardized methodologies for key experiments.
Determination of Absorption Spectra and Thermal Isomerization Kinetics
This experiment measures the absorption maxima of the E and Z isomers and the rate of thermal Z→E isomerization.
Caption: Workflow for thermal isomerization kinetics.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the solvent of interest in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of ~1 for the E-isomer's π→π* transition.
-
E-Isomer Spectrum: Record the initial UV-Vis absorption spectrum of the solution. This represents the spectrum of the thermally stable E-isomer.
-
Photoisomerization: Irradiate the solution with a UV light source (e.g., 365 nm LED) until a photostationary state (PSS) is reached, indicated by no further changes in the absorption spectrum. This spectrum represents a mixture of E and Z isomers.
-
Thermal Relaxation: Place the cuvette in a temperature-controlled sample holder of the UV-Vis spectrophotometer in the dark.
-
Data Acquisition: Record the absorption spectrum at regular time intervals. The spectral changes will show the conversion of the Z-isomer back to the E-isomer.
-
Data Analysis: The kinetics of the thermal isomerization can be determined by monitoring the change in absorbance at a wavelength where the difference between the E and Z isomers is significant. The data is then fitted to a first-order rate equation to determine the rate constant and the thermal half-life (t₁/₂ = ln(2)/k).[3]
Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield represents the efficiency of the photoisomerization process.
Caption: Workflow for quantum yield determination.
Methodology:
-
Actinometry: The photon flux of the irradiation source must be accurately determined using a chemical actinometer (e.g., ferrioxalate for UV light).
-
Sample Irradiation: A solution of the azobenzene of known concentration is irradiated for a short period, ensuring that the conversion is kept low (typically <10%) to avoid complications from the back reaction.
-
Spectroscopic Analysis: The change in the concentration of the isomers is determined by analyzing the UV-Vis absorption spectra before and after irradiation.[4]
-
Calculation: The quantum yield (Φ) is calculated using the following equation:
Φ = (Number of molecules isomerized) / (Number of photons absorbed)
This requires knowledge of the molar absorption coefficients of both isomers at the irradiation wavelength.[4][5]
Conclusion
The distinction between benzenoid and quinoid-type azobenzenes is fundamental for the rational design of photoswitchable molecules. While benzenoid azobenzenes offer high thermal stability of the Z-isomer, quinoid-type azobenzenes, through azo-hydrazone tautomerism, provide a mechanism for rapid thermal relaxation, particularly in polar environments. This guide highlights the necessity of considering this tautomeric equilibrium when selecting or designing azobenzene derivatives for specific applications in drug development and materials science, where the kinetics of the photoswitch can be as critical as its spectral properties. The provided experimental protocols serve as a foundation for the accurate characterization and comparison of these versatile molecular machines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 5. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Isomerization Efficiency of 3,3'-Azodibenzoic Acid Derivatives
For researchers and professionals in drug development and materials science, the selection of molecular photoswitches is critical for designing light-responsive systems. Azobenzene derivatives are a prominent class of such molecules, undergoing reversible isomerization between their trans and cis forms upon light irradiation. This guide provides a comparative analysis of the isomerization efficiency of 3,3'-Azodibenzoic Acid and its derivatives, offering quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection and application of these photoswitchable compounds.
Comparative Performance of this compound Derivatives
The isomerization efficiency of azobenzene derivatives is primarily characterized by two key parameters: the photoisomerization quantum yield (Φ), which measures the efficiency of the light-induced conversion, and the thermal half-life (t½) of the cis isomer, indicating its stability in the dark. The following tables summarize the available data for this compound and related dicarboxylic acid derivatives to provide a basis for comparison.
Table 1: Photoisomerization Quantum Yields of Azobenzene Dicarboxylic Acid Derivatives
| Compound | Solvent | λirr (nm) | Φtrans→cis | Citation |
| Azobenzene-4,4'-dicarboxylic acid amide (L1) | DMSO | 365 | 0.0619 | [1] |
| Azobenzene-4,4'-dicarboxylic acid amide (L2) | DMSO | 365 | 0.0279 | [1] |
| Azobenzene (unsubstituted) | Decane | - | 0.11 |
Table 2: Thermal Half-Lives of cis-Azobenzene Dicarboxylic Acid Derivatives
| Compound | Solvent | Temperature (°C) | t½ | Citation |
| cis-Azobenzene-4,4'-dicarboxylic acid amide (L1) | DMSO | 25 | 82.3 hours | [1] |
| cis-Azobenzene (unsubstituted) | Benzene | 35 | ~41 hours | [2] |
Note: The thermal half-life of the cis isomer of this compound is not detailed in the available literature. The data provided serves as a reference from a closely related isomer. A spectroscopic study has confirmed the photoswitching capabilities of this compound.[3]
Experimental Workflow for Isomerization Efficiency Analysis
The determination of isomerization efficiency involves a systematic experimental process, from sample preparation to data analysis. The following diagram illustrates a typical workflow for characterizing the photoswitching properties of azobenzene derivatives.
Caption: Workflow for determining the isomerization efficiency of azobenzene derivatives.
Detailed Experimental Protocols
Accurate determination of isomerization efficiency relies on precise experimental procedures. Below are detailed protocols for monitoring photoswitching using UV-Vis and ¹H NMR spectroscopy.
Protocol 1: UV-Vis Spectroscopy for Monitoring Isomerization
UV-Vis spectroscopy is a primary technique for observing the kinetics of photoisomerization due to the distinct absorption spectra of the trans and cis isomers. The trans isomer typically exhibits a strong π-π* transition in the UV region (around 320-360 nm) and a weaker n-π* transition at longer wavelengths, while the cis isomer shows a more prominent n-π* transition in the visible region (around 440 nm).[1][4]
Materials:
-
Solution of the azobenzene derivative in a suitable solvent (e.g., DMSO, methanol, acetonitrile)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., 365 nm LED or lamp with appropriate filters)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of ~1 in the π-π* transition region of the trans isomer.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the thermally stable, predominantly trans isomer.
-
trans to cis Isomerization: Irradiate the sample in the cuvette with a UV light source (e.g., 365 nm). Record the absorption spectrum at regular intervals until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum. The decrease in the π-π* band and the increase in the n-π* band are characteristic of trans-to-cis isomerization.[1]
-
cis to trans Isomerization (Thermal Relaxation): After reaching the PSS with a high cis content, store the cuvette in the dark at a constant temperature. Record the absorption spectrum at regular time intervals to monitor the thermal back-isomerization to the trans form.
-
Data Analysis:
-
Isomer Ratio: The percentage of each isomer in a mixture can be calculated from the absorbance at a specific wavelength if the molar extinction coefficients of the pure isomers are known.
-
Thermal Half-Life: The thermal relaxation from cis to trans typically follows first-order kinetics. Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance after complete relaxation. The rate constant (k) can be obtained from the slope of the linear fit, and the half-life is calculated as t½ = ln(2)/k.
-
Protocol 2: ¹H NMR Spectroscopy for Isomer Quantification
¹H NMR spectroscopy provides a robust method for quantifying the ratio of trans and cis isomers in solution. The protons in the two isomers experience different chemical environments, resulting in distinct chemical shifts, particularly for the aromatic protons ortho to the azo group.[5][6]
Materials:
-
Azobenzene derivative
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
-
NMR spectrometer
-
Light source for irradiation (optional, for in-situ studies)
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the azobenzene derivative in the deuterated solvent within an NMR tube.
-
Initial Spectrum (100% trans): Record the ¹H NMR spectrum of the sample in the dark to obtain the characteristic signals of the pure trans isomer.
-
Photoisomerization: Irradiate the NMR tube with a suitable light source (e.g., 365 nm UV lamp) for a sufficient time to reach the photostationary state.
-
PSS Spectrum: After irradiation, quickly record the ¹H NMR spectrum of the sample. New signals corresponding to the cis isomer will be present.
-
Data Analysis:
-
Isomer Quantification: Identify distinct, well-resolved signals for both the trans and cis isomers. The protons ortho to the azo moiety often show the largest difference in chemical shifts.[7] Integrate the area of the respective signals. The molar ratio of the two isomers is directly proportional to the ratio of their integration values. For example: % cis = [Integration(cis) / (Integration(cis) + Integration(trans))] * 100
-
This comparative guide provides a foundational understanding of the isomerization efficiency of this compound derivatives. While specific quantitative data for the 3,3' isomer remains an area for further investigation, the provided protocols and comparative data for related compounds offer a robust framework for researchers to characterize and select appropriate photoswitches for their applications.
References
- 1. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. "A Spectroscopic Study of Photoswitching and Non-Photoswitching Azobenz" [ecommons.udayton.edu]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
The Architect's Blueprint: How Ligand Geometry Dictates MOF Properties
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) with tailored properties for specific applications in drug delivery, catalysis, and separations hinges on a fundamental understanding of how their constituent building blocks influence their final structure and function. Among the most critical design parameters is the geometry of the organic ligand, which acts as the architectural blueprint for the resulting framework. This guide provides an objective comparison of how variations in ligand geometry—specifically isomerism, linker length, and functionalization—impact the physicochemical properties of MOFs, supported by experimental data and detailed protocols.
The Power of the Linker: A Comparative Analysis
The precise arrangement of coordinating functional groups on an organic linker dictates the topology, porosity, and ultimately, the performance of a MOF. By systematically altering the ligand's geometry, researchers can fine-tune the framework's properties to meet the demands of various applications.
Case Study 1: Positional Isomerism in Pyridinedicarboxylate-Based MOFs
The use of positional isomers of a ligand, where the coordinating groups are attached to different positions of a central aromatic core, can lead to the formation of distinct MOF structures with varying properties. A study on copper-based MOFs synthesized with methyl-functionalized 5-(pyridine-3-yl)isophthalate linkers demonstrates this principle effectively.[1] While sharing the same chemical formula, the resulting MOFs exhibit different topologies and, consequently, different gas adsorption behaviors.
Table 1: Comparison of Isomeric Copper-Based MOFs
| MOF Name | Ligand Methyl Position | Topology | BET Surface Area (m²/g) | C₂H₂ Uptake (cm³/g at 295 K, 1 atm) | CO₂ Uptake (cm³/g at 295 K, 1 atm) |
| ZJNU-26 | ortho- to pyridyl N | rtl | 584 | 145.2 | 65.3 |
| ZJNU-27 | para- to pyridyl N | eea | 1182 | 208.1 | 89.7 |
| ZJNU-28 | meta- to pyridyl N | rtl | 976 | 180.5 | 78.4 |
| ZJNU-29 | meta- to pyridyl N | rtl | 850 | 165.8 | 72.1 |
Data compiled from literature.[1]
Case Study 2: Linker Length in the UiO-66 vs. UiO-67 Series
The isoreticular expansion of MOFs, where the network topology is maintained while the linker length is extended, offers a direct route to tuning pore size and volume. The well-studied UiO-66 and UiO-67, both zirconium-based MOFs, are prime examples. UiO-66 is constructed from 1,4-benzenedicarboxylic acid (BDC), while UiO-67 utilizes the longer [1,1'-biphenyl]-4,4'-dicarboxylic acid (BPDC) linker.
Table 2: Comparison of UiO-66 and UiO-67 Properties
| MOF Name | Linker | Linker Length (Å) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (Å) |
| UiO-66 | BDC | ~7.5 | ~1200 | ~0.5 | ~6 |
| UiO-67 | BPDC | ~11.5 | ~2500 | ~1.1 | ~8 |
Data represents typical values compiled from multiple sources.
Case Study 3: Linker Functionalization in the UiO-66 Series
Introducing functional groups onto the linker backbone provides a powerful method for tailoring the chemical environment within the MOF's pores. This can enhance interactions with specific guest molecules, thereby improving adsorption selectivity or catalytic activity. The UiO-66 platform has been extensively studied with various functional groups appended to the BDC linker.
Table 3: Impact of Linker Functionalization on UiO-66 Properties
| MOF Name | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) |
| UiO-66 | -H | 1246 | 1.32 |
| UiO-66-NH₂ | -NH₂ | 1189 | 1.65 |
| UiO-66-NO₂ | -NO₂ | 1112 | 1.45 |
| UiO-66-(OH)₂ | -(OH)₂ | 950 | 1.58 |
Data compiled from BenchChem technical documentation and supporting literature.[2]
Experimental Protocols
Reproducibility in MOF synthesis and characterization is paramount. The following sections provide detailed methodologies for the synthesis of a representative MOF from each case study and the key characterization techniques employed.
Synthesis Protocols
General Solvothermal Synthesis of UiO-66 and its Derivatives:
-
Precursor Solution Preparation: In a typical synthesis, a mixture of the zirconium salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the respective functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker is dissolved in N,N-dimethylformamide (DMF).[2] The molar ratio of metal to linker is typically maintained at 1:1.[2]
-
Solvothermal Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature, commonly 120 °C, for a designated period, typically 24 hours.[2]
-
Product Isolation and Purification: After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.[3] The collected solid is then washed multiple times with DMF and a lower-boiling solvent like methanol or ethanol to remove unreacted precursors and residual DMF.[2][3]
-
Activation: To remove the solvent molecules from the pores, the purified MOF is activated by heating under vacuum. A common activation procedure involves heating at 150 °C for several hours.[3]
Synthesis of Isomeric Copper-Based MOFs (General Procedure):
-
Reaction Mixture: A mixture of the specific methyl-substituted 5-(pyridine-3-yl)isophthalic acid ligand, a copper(II) salt (e.g., copper(II) nitrate), and a suitable solvent system (often a mixture of DMF, ethanol, and water) is prepared in a glass vial.[1]
-
Solvothermal Synthesis: The vial is sealed and heated in an oven at a specific temperature (e.g., 85-120 °C) for 2-3 days.[1]
-
Product Recovery: After cooling, the resulting crystals are collected by filtration, washed with fresh solvent, and dried under ambient conditions.[1]
Characterization Protocols
Powder X-Ray Diffraction (PXRD):
-
Sample Preparation: A small amount of the dried MOF powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Data Collection: The PXRD pattern is collected using a diffractometer with a Cu Kα radiation source. Data is typically collected over a 2θ range of 5-50° with a step size of 0.02°.
-
Analysis: The experimental diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or with patterns of known phases to confirm the crystalline structure and phase purity of the synthesized MOF.
Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination:
-
Sample Degassing: A known mass of the MOF sample is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed guest molecules from the pores.[2]
-
Nitrogen Adsorption Isotherm: The sample tube is then transferred to the analysis port of a gas adsorption analyzer. The nitrogen adsorption isotherm is measured at 77 K (liquid nitrogen temperature) by incrementally increasing the relative pressure (P/P₀) of nitrogen gas and measuring the amount of gas adsorbed at each step.[4]
-
Data Analysis: The BET equation is applied to the adsorption data in the appropriate relative pressure range (typically 0.05 to 0.3 for mesoporous materials) to calculate the specific surface area.[4][5] The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity.
Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed amount of the MOF sample is placed in a TGA pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[2]
-
Data Interpretation: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve provides information about the thermal stability of the MOF, including the temperatures at which solvent molecules are lost and the framework begins to decompose.[2]
Gas Adsorption Measurements:
-
Sample Activation: The MOF sample is activated under vacuum at an elevated temperature to ensure the pores are empty.
-
Isotherm Measurement: The adsorption isotherm of the gas of interest (e.g., CO₂, C₂H₂) is measured at a specific temperature (e.g., 273 K or 298 K) using a volumetric gas adsorption analyzer.[2] The amount of gas adsorbed is measured at various pressures.
-
Analysis: The adsorption capacity of the MOF for the specific gas is determined from the isotherm data. For comparative studies, the uptake at a specific pressure (e.g., 1 atm) is often reported.
Visualizing the Impact of Ligand Geometry
The following diagrams illustrate the logical relationships between the choice of ligand and the resulting MOF properties.
Caption: Logical workflow from ligand design to MOF properties and performance.
Caption: General experimental workflow for MOF synthesis and property assessment.
References
- 1. A Series of Metal-Organic Framework Isomers Based on Pyridinedicarboxylate Ligands: Diversified Selective Gas Adsorption and the Positional Effect of Methyl Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isoreticular synthesis and modification of frameworks with the UiO-66 topology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,3'-Azodibenzoic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 3,3'-Azodibenzoic Acid, tailored for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to established disposal protocols is crucial to mitigate risks and ensure compliance with regulatory standards. The following guide outlines the necessary procedures, from immediate safety measures to detailed chemical degradation protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. The compound is harmful if swallowed or inhaled, is suspected of causing genetic defects, and may cause cancer. I[1][2]t can also cause damage to organs, specifically the liver and spleen, through prolonged or repeated exposure. F[2][3]urthermore, it is very toxic to aquatic life with long-lasting effects.
[1][2]Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU). *[1] Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or disposable jumpsuit should be worn. C[4]ontaminated clothing should be decontaminated or disposed of immediately. *[4] Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or if exposure limits are exceeded.
[2]Engineering Controls:
-
All work with this compound should be conducted in a properly functioning chemical fume hood. *[5] Ensure adequate ventilation to minimize exposure. *[1] An ANSI-approved emergency eyewash station and a safety shower should be readily accessible.
[6]In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. *[1] Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical advice. *[1] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. *[1] Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
[2]#### Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the closely related compound Azobenzene.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₄H₁₀N₂O₄ | PubChem |
| Molecular Weight | 270.24 g/mol | PubChem |
| Azobenzene (related compound) | ||
| Melting Point | 65 - 68 °C (149 - 154 °F) | Sigma-Aldrich |
| Boiling Point | 293 °C (559 °F) | Sigma-Aldrich |
| Density | 1.09 g/mL at 25 °C (77 °F) | Sigma-Aldrich |
Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant. N[1][2][7]ever dispose of this chemical down the drain or in regular trash. All waste, including contaminated materials and rinsates, must be collected and handled as hazardous waste.
-
Container: Use a dedicated, properly labeled, and compatible waste container. The container must be kept closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix with other waste streams unless compatibility has been confirmed. Store separately from strong oxidizing agents. 4[2]. Storage Location: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
For laboratories equipped to perform chemical degradation of hazardous waste, the following protocol, adapted from procedures for other azo compounds, can be used to break down this compound into less harmful aromatic amines. This procedure should be performed by trained personnel in a chemical fume hood.
Principle: The azo bond (-N=N-) is the chromophore and the site of toxicological concern. Reductive cleavage of this bond using a reducing agent like sodium dithionite (Na₂S₂O₄) breaks the molecule into its constituent aromatic amines. While this process detoxifies the azo linkage, the resulting amines may still possess hazards and must be disposed of as hazardous waste.
Materials:
-
This compound waste solution
-
Sodium dithionite (Na₂S₂O₄)
-
Phosphate buffer (pH 7.0, 0.1 M)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH meter or pH paper
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the aqueous this compound waste solution on a stir plate and begin stirring.
-
Buffering: Adjust the pH of the solution to approximately 7.0 using the phosphate buffer. Sodium dithionite is more stable at a neutral or slightly alkaline pH.
-
Reduction: Slowly add a 2-fold molar excess of sodium dithionite to the stirring solution. The characteristic color of the azo compound should fade as the reduction proceeds.
-
Reaction Time: Allow the reaction to stir at room temperature for at least 2 hours to ensure complete reduction.
-
Neutralization: After the reaction is complete, neutralize the resulting solution to a pH between 6 and 8 with a suitable acid or base as required.
-
Disposal: The resulting solution containing the aromatic amine products must be collected as hazardous waste. Label the container appropriately and arrange for disposal through your institution's environmental health and safety office.
Note: This protocol is adapted from general procedures for azo dye degradation. It is essential to perform a small-scale test reaction to ensure compatibility and effectiveness before treating a large volume of waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 2. researchgate.net [researchgate.net]
- 3. Mineralization of Acid Yellow 36 azo dye by electro-Fenton and solar photoelectro-Fenton processes with a boron-doped diamond anode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. jefferson.edu [jefferson.edu]
- 7. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
